GSK931145
Description
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
InChI Key |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions: A Technical Guide to GSK931145's Mechanism of Action on GlyT-1
For Immediate Release: A Comprehensive Overview for the Scientific Community
This technical guide provides an in-depth analysis of the mechanism of action of GSK931145, a potent and selective ligand for the Glycine (B1666218) Transporter Type 1 (GlyT-1). Primarily utilized as a positron emission tomography (PET) radioligand, [11C]this compound has been instrumental in elucidating the role of GlyT-1 in the central nervous system and in the development of novel therapeutics for conditions such as schizophrenia. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's interaction with GlyT-1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: High-Affinity Binding to Glycine Transporter Type 1
This compound acts as a high-affinity inhibitor of the Glycine Transporter Type 1 (GlyT-1).[1] GlyT-1 is a crucial presynaptic and glial transporter responsible for the reuptake of glycine from the synaptic cleft.[2][3] By binding to GlyT-1, this compound effectively blocks this reuptake process. The fundamental therapeutic hypothesis behind GlyT-1 inhibition is the enhancement of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[3] Glycine is an obligatory co-agonist at the NMDA receptor; therefore, increasing its synaptic concentration through GlyT-1 inhibition leads to enhanced NMDA receptor activation.[3] This is particularly relevant in disorders like schizophrenia, which are associated with NMDA receptor hypofunction.[2]
The primary application of this compound has been as the radiolabeled tracer [11C]this compound in PET imaging studies.[4][5] These studies have been pivotal in determining the in vivo distribution and density of GlyT-1, as well as assessing the target occupancy of other investigational GlyT-1 inhibitors.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters reported for this compound and its application in PET studies.
Table 1: In Vitro Binding and Selectivity of this compound
| Parameter | Value | Species/Tissue | Description | Reference |
| pIC50 (GlyT-1) | 8.4 | Not Specified | The negative logarithm of the molar concentration of this compound that inhibits 50% of GlyT-1 activity. This corresponds to an IC50 of approximately 3.98 nM. | [6] |
| pIC50 (GlyT-2) | 4.6 | Not Specified | The negative logarithm of the molar concentration of this compound that inhibits 50% of GlyT-2 activity, demonstrating high selectivity for GlyT-1. | [6] |
| pKi | 8.97 | Rat Cortex | The negative logarithm of the binding affinity (Ki) of this compound for GlyT-1. This corresponds to a Ki of approximately 0.107 nM. | [6] |
| logD | 2.53 | Not Specified | The octanol-water distribution coefficient, indicating favorable properties for crossing the blood-brain barrier. | [6] |
Table 2: In Vivo Parameters from [11C]this compound PET Studies
| Parameter | Value (Primates) | Value (Humans) | Description | Reference |
| Plasma Free Fraction (fP) | 0.8% | 8% | The fraction of the drug in plasma that is not bound to proteins and is free to interact with the target. | [4] |
| Delivery (K1) | 0.126 ml cm-3 (B1577454) min-1 | 0.025 ml cm-3 min-1 | The rate constant for the transfer of the tracer from plasma to the brain tissue. | [4] |
| Binding Potential (BPND) | 1.5 - 3 (Midbrain, Thalamus, Cerebellum) | Not directly comparable due to different modeling | A measure of the density of available transporters, calculated from the PET data. | [4] |
Signaling Pathway and Therapeutic Rationale
The following diagram illustrates the mechanism by which GlyT-1 inhibition by this compound is hypothesized to modulate synaptic transmission and exert its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
[11C]GSK931145: A Technical Guide to its Application in Neuroscience for Glycine Transporter Type 1 Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[11C]GSK931145 is a novel and selective radioligand developed for in vivo imaging of the glycine (B1666218) transporter type 1 (GlyT-1) using positron emission tomography (PET). This technology is a critical tool in neuroscience research and drug development, particularly for therapeutic strategies targeting neuropsychiatric disorders like schizophrenia. The core of this approach lies in the "glutamate hypofunction hypothesis," which posits that diminished N-methyl-D-aspartate (NMDA) receptor activity contributes to the symptoms of schizophrenia. GlyT-1 inhibitors, by increasing synaptic glycine levels, are being investigated as a means to enhance NMDA receptor function. [11C]this compound allows for the direct, non-invasive quantification of GlyT-1 in the living human brain, enabling researchers to assess GlyT-1 expression, evaluate the efficacy of new GlyT-1 inhibitor drugs by measuring receptor occupancy, and guide dose selection in clinical trials. This guide provides a comprehensive overview of the technical aspects of using [11C]this compound in a research setting.
Core Application in Neuroscience
The primary use of [11C]this compound in neuroscience is to serve as a molecular imaging tool to aid in the development of GlyT-1 inhibitors for diseases such as schizophrenia.[1] By binding specifically to GlyT-1, this radiotracer allows for the visualization and quantification of these transporters in the brain.[2][3] This is crucial for understanding the role of GlyT-1 in various neurological and psychiatric conditions and for the development of drugs that target this transporter.
Key applications include:
-
Target Engagement Studies: Confirming that a GlyT-1 inhibitor drug reaches and binds to its intended target in the brain.[2]
-
Dose-Occupancy Relationships: Establishing the relationship between the administered dose of a GlyT-1 inhibitor and the degree of GlyT-1 occupancy in the brain, which is critical for selecting appropriate doses for clinical trials.[1]
-
Pathophysiological Investigations: Studying the density and distribution of GlyT-1 in various neuropsychiatric disorders to better understand their underlying mechanisms.[3][4]
-
Translational Research: Bridging preclinical findings in animal models to human studies by providing a consistent biomarker across species.[1]
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of [11C]this compound.
Table 1: In Vitro Binding Affinity and Physicochemical Properties
| Parameter | Value | Species/Tissue | Reference |
| pKi (-logKi) | 8.97 | Rat Cortex | [3][5] |
| pIC50 (-logIC50) for GlyT-1 | 8.4 | Not Specified | [3][5] |
| pIC50 (-logIC50) for GlyT-2 | 4.6 | Not Specified | [3][5] |
| Partition Coefficient (logD) | 2.53 | Not Specified | [3][5] |
Table 2: [11C]this compound Distribution Volume (VT) in Human Brain Regions
| Brain Region | VT (mL/cm³) (Range) | Reference |
| Midbrain | 1.5 - 3 (Binding Potential) | [1] |
| Thalamus | 1.5 - 3 (Binding Potential) | [1] |
| Cerebellum | 1.5 - 3 (Binding Potential) | [1] |
Note: Binding potential (BPND) is often used as an outcome measure and is related to VT.
Table 3: Human Biodistribution and Radiation Dosimetry
| Organ | Mean Residence Time (min) | Mean Absorbed Dose (μGy/MBq) |
| Liver | 13.8 | 13.9 |
| Lungs | 3.1 | 5.1 |
| Kidneys | 2.1 | 6.2 |
| Effective Dose (μSv/MBq) | Male: 4.02 / Female: 4.95 | [6] |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a suitable precursor.[7]
Protocol:
-
Production of [11C]Methyl Iodide or [11C]Methyl Triflate: Carbon-11 is produced as [11C]CO2 via a cyclotron. This is then converted to a reactive methylating agent, either [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling Reaction: The desmethyl precursor of this compound is reacted with the [11C]methylating agent in an appropriate solvent.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline) for intravenous injection.
-
Quality Control: The final product undergoes quality control checks for radiochemical purity, specific activity, and sterility.
Human PET Imaging Protocol
The following is a general protocol for a [11C]this compound PET study in humans.
Protocol:
-
Subject Preparation: Subjects are typically fasted for a few hours before the scan. An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Administration: A bolus of [11C]this compound is administered intravenously. The injected dose for human studies is typically around 304.22 ± 112.87 MBq.[3]
-
PET Scan Acquisition: A dynamic PET scan of the brain is acquired for a duration of 90-120 minutes.
-
Arterial Blood Sampling (for full kinetic modeling): If a plasma input function is required, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma over time.
-
Image Reconstruction: The raw PET data is reconstructed into a series of 3D images representing the distribution of the radiotracer in the brain over time.
-
Kinetic Modeling: The time-activity curves from different brain regions are analyzed using pharmacokinetic models to estimate parameters such as the total volume of distribution (VT), which reflects the density of GlyT-1.[8] A two-tissue compartmental model or a pseudo-reference tissue model can be employed.[1]
Signaling Pathways and Experimental Workflows
GlyT-1 Signaling Pathway in the Context of Schizophrenia
The diagram below illustrates the hypothesized role of GlyT-1 in the glutamatergic synapse and its relevance to schizophrenia. Inhibition of GlyT-1 is proposed to increase synaptic glycine, thereby enhancing NMDA receptor function.
Experimental Workflow for a [11C]this compound PET Study
The following diagram outlines the typical workflow for conducting a research study using [11C]this compound PET.
References
- 1. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 7. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Glycine Transporter 1 (GlyT-1) in NMDA Receptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its proper function is contingent not only on the binding of the primary agonist, glutamate (B1630785), but also on the presence of a co-agonist, typically glycine (B1666218) or D-serine. The glycine transporter 1 (GlyT-1) has emerged as a key regulator of NMDA receptor activity by controlling the concentration of glycine in the synaptic cleft.[1][3] This technical guide provides an in-depth exploration of the intricate relationship between GlyT-1 and the NMDA receptor, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining experimental protocols relevant to the study of this interaction. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.
Introduction: The Glycine-Dependent Modulation of NMDA Receptors
The NMDA receptor, a subtype of ionotropic glutamate receptors, is unique in its requirement for dual agonists for activation. While glutamate binds to the GluN2 subunit, the glycine binding site is located on the GluN1 subunit.[4] The prevailing hypothesis for many neurological and psychiatric conditions, including schizophrenia, is the hypofunction of the NMDA receptor.[1][5][6] Consequently, strategies to potentiate NMDA receptor function have become a major focus of therapeutic development.
Directly targeting the NMDA receptor with agonists carries the risk of excitotoxicity.[7] An alternative and more nuanced approach is to modulate the co-agonist site. Evidence suggests that the glycine binding site on the NMDA receptor is often not saturated under physiological conditions.[4][8] This provides a therapeutic window to enhance NMDA receptor activity by increasing the local concentration of glycine.
GlyT-1, a member of the sodium- and chloride-dependent solute carrier family 6 (SLC6), is the primary regulator of extracellular glycine levels in many brain regions.[3][9] It is strategically located on both glial cells (astrocytes) and neurons, in close proximity to NMDA receptors.[3][9] By actively removing glycine from the synaptic cleft, GlyT-1 maintains a subsaturating level of this co-agonist, thereby holding NMDA receptor activity in check.[8][10]
Mechanism of Action: GlyT-1 as a Modulator
The primary mechanism by which GlyT-1 modulates NMDA receptor function is through its glycine reuptake activity. By inhibiting GlyT-1, the extracellular concentration of glycine increases, leading to greater occupancy of the co-agonist site on the NMDA receptor. This, in turn, potentiates the receptor's response to glutamate, enhancing excitatory neurotransmission.[1][2]
Interestingly, GlyT-1 can also operate in a reverse mode, releasing glycine into the extracellular space.[11][12][13] This reverse transport is triggered by the depolarization of astrocytes, which can be initiated by glutamate released from presynaptic neurons activating astrocytic AMPA/kainate receptors.[11][12][13] This suggests a dynamic and bidirectional role for GlyT-1 in regulating synaptic glycine levels.
Signaling Pathway of GlyT-1 Mediated NMDA Receptor Modulation
Caption: Signaling pathway of GlyT-1 modulation of NMDA receptor activity.
Quantitative Data on GlyT-1 Inhibition
The effects of GlyT-1 inhibitors on NMDA receptor function have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Electrophysiological Effects of GlyT-1 Inhibitors
| Compound | Preparation | Measured Parameter | Effect | Reference |
| GlyT-1 Antagonist (unspecified) | Hippocampal Pyramidal Neurons (in vitro) | NMDA component of EPSC | 50.4 ± 9.8% enhancement | [8] |
| GlyT-1 Antagonist (unspecified) + 1µM Glycine | Hippocampal Pyramidal Neurons (in vitro) | NMDA component of EPSC | 85.5 ± 12.4% enhancement | [8] |
| CP-802,079 (25 nM) | Rat Hippocampal Slices | NMDA Receptor Currents | Significant Increase | [10] |
| Sarcosine (750 µM) | Rat Hippocampal Slices | NMDA Receptor Currents | Significant Increase | [10] |
| Glycine (10 µM) | Rat Hippocampal Slices | NMDA Receptor Currents | Significant Increase | [10] |
| Heterozygous GlyT-1 Knockout Mice (GlyT1tm1.1 +/-) | Hippocampal Slices (CA1 Pyramidal Cells) | NMDA/AMPA EPSC Ratio | 36% enhancement | [14] |
Table 2: Effects of GlyT-1 Inhibitors in Behavioral Models
| Compound | Animal Model | Behavioral Assay | Effect | Reference |
| (+/-)-NFPS | DBA/2J Mice | Prepulse Inhibition (PPI) of Acoustic Startle | Enhanced PPI | [4] |
| SSR504734 | Rodent Models of Schizophrenia | Sensorimotor gating, learning and memory | Beneficial effects | [3] |
| ORG 24598 | Rodent Models of Schizophrenia | Sensorimotor gating, learning and memory | Beneficial effects | [3] |
| Genetic Disruption of GlyT-1 | Mice | Spatial retention memory, selective attention | Enhancement | [3] |
Experimental Protocols
The investigation of GlyT-1's role in NMDA receptor modulation relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons, providing a direct assessment of NMDA receptor-mediated currents.[15][16][17]
Objective: To quantify the effect of a GlyT-1 inhibitor on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize individual neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution typically contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
-
To isolate NMDA receptor-mediated currents, perfuse the slice with a solution containing an AMPA receptor antagonist (e.g., NBQX or CNQX) and a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline).
-
Record baseline EPSCs for a stable period.
-
Apply the GlyT-1 inhibitor to the perfusion bath and record the changes in EPSC amplitude.
-
After washout of the drug, continue recording to observe any recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated EPSCs before, during, and after drug application.
-
Calculate the percentage change in current amplitude to quantify the effect of the GlyT-1 inhibitor.
-
Workflow for Whole-Cell Patch-Clamp Experiment
Caption: Workflow for a whole-cell patch-clamp experiment.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[18][19][20]
Objective: To measure the effect of a GlyT-1 inhibitor on extracellular glycine concentrations in a specific brain region.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex or striatum).
-
Slowly lower a microdialysis probe to the desired coordinates.
-
Secure the probe in place with dental cement.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).
-
Administer the GlyT-1 inhibitor (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples for several hours to monitor the time course of glycine level changes.
-
-
Sample Analysis:
-
Analyze the concentration of glycine in the collected dialysate samples using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[21]
-
Derivatize the samples with an agent like o-phthaldialdehyde (OPA) to make the amino acids fluorescent.
-
-
Data Analysis:
-
Calculate the basal extracellular glycine concentration.
-
Express the post-drug glycine levels as a percentage of the baseline to determine the effect of the GlyT-1 inhibitor.
-
Behavioral Assays: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This assay is used to assess the antipsychotic-like potential of compounds.[22]
Objective: To evaluate the effect of a GlyT-1 inhibitor on sensorimotor gating in a rodent model.
Methodology:
-
Apparatus:
-
A startle chamber consisting of a sound-attenuating enclosure containing a small animal holder mounted on a platform that detects movement.
-
A speaker to deliver acoustic stimuli and a fan to provide background noise.
-
-
Procedure:
-
Place the animal in the holder inside the startle chamber and allow it to acclimate for a few minutes with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials with different stimulus conditions:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Administer the GlyT-1 inhibitor or vehicle to the animals before the test session.
-
-
Data Analysis:
-
The startle response is measured as the maximal amplitude of the animal's movement in response to the stimulus.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = 100 * [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle)
-
-
Compare the % PPI between the drug-treated and vehicle-treated groups.
-
Conclusion and Future Directions
The modulation of NMDA receptors via the inhibition of GlyT-1 represents a promising therapeutic strategy for a range of central nervous system disorders characterized by NMDA receptor hypofunction. The ability of GlyT-1 inhibitors to enhance NMDA receptor-mediated neurotransmission without causing the excitotoxic effects associated with direct agonists makes this an attractive approach.
While the preclinical data are largely supportive, the clinical translation of GlyT-1 inhibitors has been met with mixed success.[11] This highlights the complexity of the glutamatergic system and the need for a deeper understanding of the cell-type and brain-region-specific roles of GlyT-1.[11][12] Future research should focus on developing more selective GlyT-1 inhibitors and exploring their efficacy in combination with other therapeutic modalities. The continued application of the experimental protocols outlined in this guide will be crucial in advancing our knowledge and ultimately realizing the full therapeutic potential of targeting GlyT-1 for the modulation of NMDA receptor function.
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 4. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs----Chinese Academy of Sciences [english.cas.cn]
- 6. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Research Portal [scholarship.libraries.rutgers.edu]
- 15. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]
- 16. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Glutamatergic Synapse: A Technical Guide to GSK931145 as a Research Biomarker for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis in the pathophysiology of schizophrenia, particularly concerning its cognitive and negative symptoms. Modulating synaptic glycine (B1666218) levels through the inhibition of the Glycine Transporter Type 1 (GlyT1) has emerged as a promising therapeutic strategy to enhance NMDA receptor function. GSK931145 is a potent and selective antagonist for GlyT1. When radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a crucial biomarker and research tool for in vivo brain imaging using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to support its application in schizophrenia research and the development of novel GlyT1 inhibitors.
Introduction: The GlyT1 Target in Schizophrenia
Schizophrenia is a complex psychiatric disorder with a significant unmet medical need, especially for treatments addressing cognitive deficits and negative symptoms.[1] The glutamatergic system, specifically the NMDA receptor, is critical for synaptic plasticity, learning, and memory.[2] For activation, the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, either glycine or D-serine.[3]
The Glycine Transporter Type 1 (GlyT1), predominantly located on glial cells surrounding synapses, plays a pivotal role in regulating the concentration of glycine in the synaptic cleft by mediating its reuptake.[4] Inhibition of GlyT1 is hypothesized to increase synaptic glycine levels, thereby enhancing the activation of NMDA receptors and alleviating the hypofunction associated with schizophrenia.[1][4]
This compound is a selective GlyT1 ligand that, when labeled as [11C]this compound, allows for the non-invasive quantification and visualization of GlyT1 in the living brain via PET.[5] This makes it an invaluable tool for confirming target engagement of new GlyT1 inhibitor drug candidates, understanding dose-response relationships, and exploring the role of GlyT1 in schizophrenia pathophysiology.[6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the GlyT1 transporter. In schizophrenia research, its utility lies in its application as a PET radioligand. The therapeutic hypothesis for GlyT1 inhibitors, which [11C]this compound helps to investigate, is illustrated in the following signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound derived from in vitro and in vivo studies.
Table 1: In Vitro Binding and Physicochemical Properties of this compound
| Parameter | Value | Species/System | Reference |
| pIC₅₀ (GlyT1) | 8.4 | - | [3] |
| pIC₅₀ (GlyT2) | 4.6 | - | [3] |
| pKᵢ | 8.97 | Rat Cortex | [3] |
| LogD | 2.53 | - | [3] |
| Brain-Blood AUC Ratio | 1.9 | - | [3] |
Table 2: [11C]this compound PET Imaging Parameters in Primates and Humans
| Parameter | Primates (Baboon) | Humans | Reference |
| Plasma Free Fraction (fₚ) | 0.8% | 8% | [6] |
| Brain Delivery (K₁; ml cm⁻³ min⁻¹) | 0.126 | 0.025 | [6] |
| Binding Potential (BPND) | 1.5 - 3.0 (Midbrain, Thalamus, Cerebellum) | - | [6] |
| Test-Retest Variability (VT) | - | 29-38% (2TCM) | [6] |
| Test-Retest Variability (BPND) | - | 16-23% (Pseudo-reference) | [6] |
Table 3: GlyT1 Occupancy Data Using [11C]this compound PET
| Compound | EC₅₀ (ng/ml) | Species | Reference |
| GSK1018921 | 22.5 | Primates (Baboon) | [6] |
| GSK1018921 | 45.7 | Humans | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[7]
Protocol:
-
Production of [11C]Methane: [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [11C]CO₂ is then converted to [11C]CH₄.
-
Synthesis of [11C]Methyl Iodide: [11C]CH₄ is reacted with gaseous iodine to produce [11C]methyl iodide ([11C]CH₃I).
-
Radiolabeling Reaction: The desmethyl precursor of this compound is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH₃I in the presence of a base (e.g., Cs₂CO₃). The reaction is heated to facilitate the methylation.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and byproducts.
-
Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for administration.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.
In Vitro GlyT1 Competitive Binding Assay
This protocol describes a general method to determine the binding affinity of a test compound for GlyT1 using [11C]this compound or another suitable radioligand.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing human GlyT1 or from brain tissue known to have high GlyT1 density (e.g., rat cortex).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [11C]this compound (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of a known GlyT1 inhibitor. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Human [11C]this compound PET Imaging for Receptor Occupancy
This protocol outlines the procedure for a typical receptor occupancy study in humans.[8]
Protocol Steps:
-
Subject Preparation: Healthy volunteers or patients with schizophrenia are recruited. An arterial line is placed for blood sampling to measure the plasma input function.
-
Baseline PET Scan: An intravenous bolus of [11C]this compound (e.g., ~400 MBq) is administered. A dynamic PET scan of the brain is acquired for 90-120 minutes.[3] Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand over time.
-
Drug Administration: The novel GlyT1 inhibitor is administered orally or intravenously at a specific dose.
-
Post-dose PET Scan: After a sufficient time for the drug to reach its target in the brain, a second [11C]this compound PET scan is performed with the same procedure as the baseline scan.
-
Image and Data Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI for anatomical localization of brain regions of interest (e.g., thalamus, cerebellum, midbrain).
-
Time-activity curves for each region are generated.
-
The arterial plasma input function is corrected for metabolites.
-
Kinetic modeling, often a two-tissue compartmental model (2TCM), is applied to the time-activity curves and the plasma input function to estimate the total volume of distribution (VT) or the non-displaceable binding potential (BPND).[6]
-
Receptor occupancy (Occ) is calculated as the percentage reduction in specific binding after drug administration: Occ (%) = [ (BPND, baseline - BPND, post-dose) / BPND, baseline ] * 100
-
Conclusion
This compound, as the PET radioligand [11C]this compound, is a powerful and validated tool for schizophrenia research and the development of GlyT1 inhibitors. It enables the direct in vivo quantification of GlyT1, allowing for the confirmation of target engagement, dose selection, and the investigation of the relationship between transporter occupancy and clinical effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers aiming to leverage this technology to advance our understanding and treatment of schizophrenia through the glutamatergic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 6. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glycine Transporter 1 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Glycine (B1666218) Transporter 1 (GlyT1), a member of the solute carrier family 6 (SLC6A9), is a critical regulator of glycine concentrations in the synaptic cleft and extrasynaptic spaces.[1] This function positions it as a key modulator of both inhibitory glycinergic neurotransmission and, more significantly for synaptic plasticity, excitatory glutamatergic neurotransmission.[1][2] By controlling the availability of glycine, an obligatory co-agonist for the N-Methyl-D-aspartate receptor (NMDAR), GlyT1 profoundly influences NMDAR activation, a cornerstone of synaptic plasticity mechanisms such as long-term potentiation (LTP).[1][3] This technical guide provides an in-depth exploration of GlyT1's function in synaptic plasticity, presenting quantitative data on the effects of its inhibition, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.
Core Function of GlyT1 in Synaptic Plasticity
GlyT1's primary role in synaptic plasticity stems from its ability to maintain subsaturating levels of glycine at glutamatergic synapses.[1] NMDARs require the binding of both glutamate (B1630785) and a co-agonist, either glycine or D-serine, for their activation.[2] GlyT1, located on both astrocytes and presynaptic neuronal terminals, actively removes glycine from the synaptic cleft, thereby controlling the extent of NMDAR activation.[1][4][5]
Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations.[3] This enhanced availability of the co-agonist potentiates NMDAR function, facilitating the induction of LTP, a cellular correlate of learning and memory.[3][6] The modulation of NMDAR activity by GlyT1 is thus a critical mechanism for regulating synaptic strength and plasticity.[7]
However, the relationship between GlyT1 inhibition and synaptic plasticity is not linear. While low to moderate inhibition of GlyT1 enhances NMDAR currents and LTP, higher concentrations of inhibitors can lead to a reduction in NMDAR currents and a lack of further LTP enhancement, suggesting a complex regulatory mechanism and the potential for an inverted 'U' dose-response profile.[8][9][10]
Data Presentation: Effects of GlyT1 Inhibition on Synaptic Plasticity
The following tables summarize quantitative data from studies investigating the impact of GlyT1 inhibitors on NMDAR-mediated currents and LTP.
| Table 1: Effect of GlyT1 Inhibitors on NMDA Receptor-Mediated Currents | |||
| Compound | Concentration | Effect on NMDAR Current | Reference |
| CP-802,079 | Low concentrations | Significant Increase | [9] |
| CP-802,079 | High concentrations | Slight Reduction | [9] |
| Sarcosine | Not specified | Significant Increase | [9] |
| NFPS | 500 nM | Significant increase in NMDAR-mediated charge transfer | [11] |
| ORG 24598 | 10 µM | Significant increase in NMDA receptor-mediated eEPSCs | [12] |
| Table 2: Effect of GlyT1 Inhibitors on Long-Term Potentiation (LTP) | |||
| Compound | Concentration | Effect on LTP | Reference |
| CP-802,079 | 25 nM | 195% Enhancement (above baseline) | [6] |
| CP-802,079 | Low concentrations | Significant Increase | [9] |
| CP-802,079 | High concentrations | No Increase | [9] |
| Sarcosine | 750 µM | Normalization of HFS-LTP in Pten dC/dC mice | [13] |
| PF-03463275 | 40 mg BID | Peak enhancement in patients with schizophrenia | [10][14] |
| ALX-5407 | Not specified | Blocks glycine-induced LTP | [15] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of LTP in Acute Hippocampal Slices
This protocol outlines the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess LTP in the CA1 region, a common model for studying synaptic plasticity.[6]
Materials:
-
Adult male Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose, saturated with 95% O2 / 5% CO2.[6]
-
GlyT1 inhibitor of choice
-
Dissection tools, vibratome, recording chamber, stimulating and recording electrodes, amplifier, and data acquisition system.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[6]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.[6]
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).[6]
-
-
Experimental Procedure:
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits an fEPSP amplitude of 30-40% of the maximum. Record a stable baseline for at least 20-30 minutes.[6]
-
Drug Application: Bath-apply the GlyT1 inhibitor at the desired concentration. Continue recording for at least 20-30 minutes to observe any effects on baseline transmission.[6]
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, separated by 20 seconds) to induce LTP.[6]
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.[6]
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Express the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.[6]
-
Compare the magnitude of LTP between control (no inhibitor) and inhibitor-treated slices.[6]
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Glycine
This protocol describes the use of in vivo microdialysis to monitor real-time changes in extracellular glycine concentrations in a specific brain region of a freely moving animal.[16]
Materials:
-
Adult male Sprague-Dawley rats
-
Microdialysis probe (e.g., CMA 12)
-
Surgical instruments, stereotaxic frame, microinfusion pump, refrigerated fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with a fluorescence detector for glycine analysis.[16]
-
Derivatization reagent (e.g., o-phthaldialdehyde - OPA).[16]
Methodology:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small burr hole over the target brain region (e.g., hippocampus, coordinates relative to bregma: AP -5.6 mm, ML ±4.8 mm, DV -7.0 mm).[16]
-
Slowly lower the microdialysis probe to the target coordinates and secure it with dental cement.[16]
-
Allow the animal to recover for 24-48 hours.[16]
-
-
Microdialysis Experiment:
-
Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.[16]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer the GlyT1 inhibitor (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples at regular intervals to measure changes in extracellular glycine levels.
-
-
Sample Analysis (HPLC):
-
Prepare a standard curve with known concentrations of glycine.[16]
-
Derivatize both standards and dialysate samples with OPA reagent.[16]
-
Inject the derivatized samples into the HPLC system.
-
Separate amino acids using a C18 reverse-phase column and a gradient elution program.[16]
-
Detect OPA-derivatized glycine using a fluorescence detector (Ex: 340 nm, Em: 455 nm).[16]
-
-
Data Analysis:
-
Identify and integrate the glycine peak in the chromatogram.
-
Calculate the concentration of glycine in the dialysate samples by comparing their peak areas to the standard curve.[16]
-
Express changes in glycine concentration as a percentage of the baseline.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of GlyT1 in Synaptic Plasticity
Caption: Signaling pathway of GlyT1 in NMDAR-dependent synaptic plasticity.
Experimental Workflow for Studying GlyT1 and LTP
Caption: Experimental workflow for investigating the effect of GlyT1 inhibitors on LTP.
Logical Relationship of GlyT1 Inhibition and Synaptic Plasticity
Caption: Logical flow from GlyT1 inhibition to enhanced synaptic plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycine transporters: essential regulators of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurobiology of glycine transporters: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine transporter type 1 blockade changes NMDA receptor‐mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels | Semantic Scholar [semanticscholar.org]
- 10. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of glial and neuronal glycine transporters in the control of glycinergic and glutamatergic synaptic transmission in lamina X of the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine-induced long-term synaptic potentiation is mediated by the glycine transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
[11C]GSK931145: A Technical Guide to GlyT-1 Binding Affinity, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of [11C]GSK931145, a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT-1). The information presented herein is intended to serve as a valuable resource for researchers engaged in neuroscience drug discovery and development, particularly those focused on therapeutic strategies involving the modulation of the N-methyl-D-aspartate (NMDA) receptor system.
Quantitative Binding Affinity and Selectivity
This compound demonstrates high affinity for the human glycine transporter type 1 (GlyT-1) and significant selectivity over the glycine transporter type 2 (GlyT-2). The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), while selectivity is determined by the ratio of these values for different transporters.
| Parameter | Transporter | Value | Reference |
| pIC50 (-logIC50) | GlyT-1 | 8.4 | [1] |
| pIC50 (-logIC50) | GlyT-2 | 4.6 | [1] |
| pKi (-logKi) | GlyT-1 (Rat Cortex) | 8.97 | [1] |
Table 1: In vitro binding affinity and selectivity of this compound for GlyT-1 and GlyT-2.
Mechanism of Action: Potentiation of NMDA Receptor Signaling
The primary mechanism of action of this compound is the potentiation of NMDA receptor-mediated neurotransmission through the inhibition of glycine reuptake. Glycine acts as an essential co-agonist at the NMDA receptor; its binding to the GluN1 subunit is a prerequisite for receptor activation by glutamate.
GlyT-1, located on glial cells and presynaptic neurons, is responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine, leading to enhanced saturation of the glycine binding site on the NMDA receptor. This, in turn, augments the receptor's response to glutamate, resulting in increased calcium (Ca2+) influx and the activation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.
References
The Linchpin of Glutamatergic Control: An In-depth Technical Guide to the Biological Function of Glycine Transporter Type 1 in the CNS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Glycine (B1666218) Transporter Type 1 (GlyT1), a member of the solute carrier 6 (SLC6) family, stands as a critical regulator of glycine concentrations within the central nervous system (CNS). Its strategic localization at glutamatergic synapses allows it to meticulously control the levels of the obligatory co-agonist glycine at the N-methyl-D-aspartate receptor (NMDAR). This modulation of NMDAR activity places GlyT1 at the heart of synaptic plasticity, learning, and memory. Consequently, GlyT1 has emerged as a key therapeutic target for a spectrum of neurological and psychiatric disorders characterized by NMDAR hypofunction, most notably schizophrenia. This technical guide provides a comprehensive overview of the core biological functions of GlyT1, detailed experimental protocols for its study, a compilation of key quantitative data, and visualizations of its associated signaling pathways and experimental workflows.
Core Biological Function of GlyT1 in the CNS
The primary and most extensively studied role of GlyT1 in the CNS is the regulation of synaptic glycine levels, which in turn modulates neurotransmission. This function is twofold, impacting both excitatory and inhibitory systems.
1.1. Modulation of Excitatory Glutamatergic Neurotransmission
At the core of GlyT1's significance is its profound influence on NMDAR-mediated glutamatergic neurotransmission. NMDARs are ligand-gated ion channels that require the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. GlyT1, predominantly expressed on astrocytes surrounding the synapse and to a lesser extent on presynaptic neuronal terminals, actively removes glycine from the synaptic cleft.[1][2] This reuptake mechanism maintains subsaturating levels of glycine at the NMDAR's co-agonist binding site on the GluN1 subunit.[3][4] By controlling the availability of this essential co-agonist, GlyT1 effectively governs the activation state of postsynaptic NMDARs, which are fundamental for synaptic plasticity, learning, and memory.[5][6]
Inhibition of GlyT1 leads to an elevation of extracellular glycine, thereby enhancing the saturation of the co-agonist binding site and potentiating NMDAR function.[7][8] This enhancement of NMDAR-mediated signaling is the foundational principle behind the development of GlyT1 inhibitors for conditions associated with NMDAR hypofunction, such as the cognitive and negative symptoms of schizophrenia.[8][9][10]
1.2. Role in Inhibitory Glycinergic Neurotransmission
While the modulation of glutamatergic synapses is its most prominent role in the forebrain, GlyT1 also participates in inhibitory neurotransmission, primarily in the brainstem and spinal cord where glycine itself is the primary inhibitory neurotransmitter.[5] At these inhibitory synapses, GlyT1, along with the neuron-specific Glycine Transporter Type 2 (GlyT2), is responsible for clearing glycine from the synaptic cleft. GlyT1 is typically located on glial cells surrounding the synapse and contributes to terminating the inhibitory postsynaptic potential.[11]
Quantitative Data
The following tables summarize key quantitative data related to GlyT1 function and pharmacology. These values are essential for comparative analysis and for the design of experiments targeting GlyT1.
Table 1: Kinetic Parameters of Glycine Transporter Type 1
| Parameter | Value | Cell Line / System | Reference(s) |
| Km for Glycine | 43.4 ± 2.2 µM | COS-7 cells expressing GlyT1 | [12] |
| 51.15 ± 4.96 µM | Rat cortical cultured astrocytes | [13] | |
| 125.6 µM | HEK-293F cells expressing WT GlyT1 | [11] | |
| Vmax for Glycine Uptake | 379.30 ± 10.31 pmol/min/mg | Rat cortical cultured astrocytes | [13] |
| Note: | Vmax is highly dependent on the expression level of the transporter in the chosen experimental system and is therefore subject to significant variability. |
Table 2: In Vitro Inhibitory Potency (IC50/Ki) of Selected GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line / Assay Type | Reference(s) |
| ALX-5407 | GlyT1 | 3 | - | QT6 cells expressing hGlyT1 | [9] |
| Bitopertin (RG1678) | GlyT1 | 30 | - | Not Specified | [9] |
| BI 425809 (Iclepertin) | GlyT1 | 5.0 - 5.2 | - | Human SK-N-MC cells, Rat primary neurons | [9] |
| Org 25935 | GlyT1 | 100 | - | Not Specified | [9] |
| Sarcosine | GlyT1 | - | - | Weak inhibitor, often used as a competitive substrate | [6] |
| SSR504734 | GlyT1 | - | 214 | Calculated from Schild analysis in X. laevis oocytes | [14] |
Signaling Pathways and Regulatory Mechanisms
The activity of GlyT1 is not static but is dynamically regulated, primarily through post-translational modifications.
3.1. Regulation by Protein Kinase C (PKC)
A key regulatory mechanism of GlyT1 function is through phosphorylation by Protein Kinase C (PKC).[5][15] Activation of PKC, for instance by phorbol (B1677699) esters, leads to a downregulation of GlyT1 activity.[5][15] This is achieved by a reduction in the maximal transport velocity (Vmax) with no significant change in the affinity for glycine (Km).[5] The underlying process involves PKC-dependent phosphorylation of GlyT1, which then triggers ubiquitination and subsequent internalization of the transporter from the plasma membrane into endosomes for either recycling or degradation.[7][16] Specifically, PKCα and PKCβ isoforms have been implicated in the regulation of glycine uptake, with PKCβ being primarily responsible for the direct phosphorylation of the transporter.[5][15]
Caption: PKC-mediated downregulation of GlyT1 activity.
3.2. GlyT1 at the Glutamatergic Synapse
The interplay between GlyT1 and the NMDAR at the glutamatergic synapse is a cornerstone of its function in the forebrain.
Caption: GlyT1 function at the glutamatergic synapse.
Detailed Experimental Protocols
A variety of in vitro and in vivo assays are employed to study the function and pharmacology of GlyT1.
4.1. In Vitro [³H]-Glycine Uptake Assay
This is a foundational functional assay to measure the activity of GlyT1 and the potency of its inhibitors.
-
Objective: To quantify the uptake of radiolabeled glycine into cells expressing GlyT1 and to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Materials:
-
Cell line stably expressing human GlyT1 (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
[³H]-Glycine (specific activity ~15-60 Ci/mmol).
-
Non-radiolabeled glycine.
-
Test compounds and reference inhibitors (e.g., ALX-5407).
-
Multi-well cell culture plates (e.g., 24- or 96-well).
-
Cell lysis buffer (e.g., 1% SDS or 0.1 N NaOH).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Cell Culture: Seed the GlyT1-expressing cells into multi-well plates and culture until they form a confluent monolayer.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of the test compound or vehicle control to the wells. Pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Initiation of Uptake: Initiate the glycine uptake by adding a solution of [³H]-glycine (at a concentration close to its Km) and non-radiolabeled glycine to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C to allow for linear glycine uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a [³H]-Glycine Uptake Assay.
4.2. Electrophysiological Recordings using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique directly measures the electrogenic activity of GlyT1 and is valuable for characterizing the mechanism of action of inhibitors.
-
Objective: To measure glycine-induced currents in Xenopus oocytes expressing GlyT1 and to determine the mode of inhibition of test compounds.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding human GlyT1.
-
Two-electrode voltage clamp setup.
-
Microinjection apparatus.
-
Recording solution (e.g., ND96).
-
Glycine and test compound solutions.
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with GlyT1 cRNA and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Apply glycine to the oocyte to elicit an inward current mediated by GlyT1.
-
To test for inhibition, co-apply the test compound with glycine or pre-apply the inhibitor before glycine application.
-
-
-
Data Analysis:
-
Measure the amplitude of the glycine-induced current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition.
-
Construct dose-response curves to determine the IC50.
-
By analyzing the shift in the glycine dose-response curve in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive) can be determined.
-
4.3. In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular glycine levels in specific brain regions of freely moving animals.
-
Objective: To measure changes in extracellular glycine concentrations in a specific brain region following the administration of a GlyT1 inhibitor.
-
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion (typically containing in mM: NaCl 125, KCl 2.5, NaH2PO4 0.5, Na2HPO4 2.0, MgCl2 1.0, CaCl2 1.2, and glucose 2.5; pH 7.4).[8][15]
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence or mass spectrometry detection).[1][17][18]
-
-
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.
-
Compound Administration: Administer the test compound (GlyT1 inhibitor) or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Quantify the glycine concentration in the dialysate samples using a validated analytical method.
-
-
Data Analysis:
-
Express the glycine concentrations in the post-dose samples as a percentage of the baseline concentration to determine the effect of the GlyT1 inhibitor on extracellular glycine levels.
-
Conclusion
The Glycine Transporter Type 1 is a pivotal regulator of glutamatergic neurotransmission in the CNS through its meticulous control of synaptic glycine levels. Its role in modulating NMDAR activity has cemented its status as a significant therapeutic target for a range of neurological and psychiatric disorders. A thorough understanding of its biological function, coupled with robust experimental methodologies for its study, is paramount for the successful development of novel therapeutics targeting this transporter. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing our knowledge of GlyT1 and harnessing its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemazone.com [biochemazone.com]
- 4. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCβ–dependent phosphorylation of the glycine transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Regulation Of The Glycine Transporter 1 (GLyT1) By PKCa-Dependent Ubiq" by Susana Barrera [scholarworks.utep.edu]
- 8. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the human GlyT1 by clinical drugs and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ki Database - Wikipedia [en.wikipedia.org]
- 13. GlyT1 and GlyT2 in brain astrocytes: expression, distribution and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. PKC-Dependent GlyT1 Ubiquitination Occurs Independent of Phosphorylation: Inespecificity in Lysine Selection for Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK931145: A Glycine Transporter Type 1 PET Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on GSK931145, a high-affinity antagonist for the glycine (B1666218) transporter type 1 (GlyT-1). The available scientific literature primarily characterizes the carbon-11 (B1219553) radiolabeled version, [11C]this compound, as a positron emission tomography (PET) ligand for in vivo imaging. To date, there is a lack of published preclinical data on this compound as a therapeutic agent in animal models of disease. This document summarizes the key findings from in vitro and in vivo animal studies that have defined the profile of [11C]this compound as a tool for neuroscience drug development, particularly in the context of schizophrenia.[1][2]
Introduction: The Role of GlyT-1 in Neurotransmission
The glycine transporter type 1 (GlyT-1) is a critical regulator of glycine levels in the synaptic cleft.[3] Glycine acts as an inhibitory neurotransmitter at its own receptors and as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3] By inhibiting GlyT-1, the synaptic concentration of glycine can be increased, thereby enhancing NMDA receptor function. This has made GlyT-1 an attractive therapeutic target for the treatment of schizophrenia.[2][3] The development of a selective PET ligand for GlyT-1, such as [11C]this compound, is crucial for understanding the distribution of the transporter in the brain and for assessing the target engagement of potential GlyT-1 inhibitor drugs.[1][2]
In Vitro Characterization
Initial in vitro studies were conducted to determine the affinity and selectivity of this compound for GlyT-1.
| Parameter | Value | Species/Tissue | Reference |
| pIC50 for GlyT-1 | 8.4 | - | [3] |
| pIC50 for GlyT-2 | 4.6 | - | [3] |
| pKi in rat cortex | 8.97 | Rat | [3] |
| LogD | 2.53 | - | [3] |
These data demonstrate that this compound is a potent and highly selective ligand for GlyT-1 over GlyT-2, with a favorable partition coefficient (LogD) for blood-brain barrier penetration.[3]
Preclinical In Vivo Studies in Animal Models
The in vivo characterization of [11C]this compound has been conducted in pigs and non-human primates (baboons). These studies aimed to assess its brain penetration, distribution, specific binding, and pharmacokinetic properties.
Pharmacokinetics and Brain Disposition
The pharmacokinetic profile of [11C]this compound was evaluated in pigs and baboons, with translational data also available from human studies.
| Parameter | Pig | Baboon (Primate) | Reference |
| Brain Penetration | Good | Good | [1][2] |
| Brain Distribution | Heterogeneous, highest in midbrain, thalamus, and cerebellum | Heterogeneous, highest in midbrain, thalamus, and cerebellum | [1][2] |
| Brain-to-Blood Ratio (AUC) | 1.9 | - | [3] |
| Plasma Free Fraction (fP) | - | 0.8% | [1] |
| Brain Delivery (K1) | - | - | [1] |
| Metabolism (% intact at 60 min p.i.) | - | 60 ± 8% | [3] |
The heterogeneous brain distribution of [11C]this compound is consistent with the known localization of GlyT-1.[2] The compound exhibits good brain penetration and a reasonable metabolic profile in primates.[2][3]
Biodistribution and Radiation Dosimetry
Whole-body PET scans were performed in baboons to determine the biodistribution of [11C]this compound and to estimate the radiation dose for human studies.
| Organ | Activity | Clearance Route | Limiting Organ (Highest Absorbed Dose) | Reference |
| Liver | High | Intestinal | Liver | [4] |
| Lungs | Moderate | - | - | [4] |
| Kidneys | Moderate | No urinary excretion observed | - | [4] |
The biodistribution was found to be similar between baboons and humans, with the primary route of clearance being intestinal.[4]
Target Engagement Studies
[11C]this compound was utilized in PET studies to measure the occupancy of GlyT-1 by the GlyT-1 inhibitor GSK1018921 in primates.
| Parameter | Value | Species | Reference |
| EC50 of GSK1018921 | 22.5 ng/mL | Primate | [1] |
These studies confirmed that [11C]this compound is a suitable tool for quantifying target engagement of GlyT-1 inhibitors in the brain.[1]
Experimental Protocols
In Vivo PET Imaging in Pigs
-
Animal Model: Anesthetized pigs.[2]
-
Radioligand Administration: Intravenous injection of [11C]this compound.[2]
-
Imaging Protocol: Dynamic PET scans of the brain were acquired for 90 minutes post-injection.[3]
-
Blocking Study: To determine specific binding, animals were pre-treated with a pharmacological dose of the GlyT-1 inhibitor GSK565710 prior to [11C]this compound administration.[2]
-
Data Analysis: Compartment models with a plasma input function were used for quantitative analysis.[2]
In Vivo PET Imaging and Biodistribution in Baboons
-
Animal Model: Three anesthetized baboons (Papio anubis).[4]
-
Radioligand Administration: Intravenous injection of 81 ± 14 MBq of [11C]this compound.[3]
-
Imaging Protocol: A series of whole-body PET scans were acquired from 0 to 80 minutes post-injection.[3]
-
Data Analysis: Residence times for each organ were calculated from the area under the time-activity curves. Radiation dose estimates were calculated using OLINDA/EXM software.[4]
Visualizations
Caption: GlyT-1's role in modulating NMDA receptor activity.
Caption: Workflow for preclinical PET imaging of [11C]this compound.
Conclusion
The preclinical studies on [11C]this compound have successfully characterized it as a potent and selective PET ligand for the glycine transporter type 1 in animal models. It demonstrates good brain penetration, a distribution consistent with GlyT-1 localization, and favorable pharmacokinetics. Its utility in target engagement studies has been proven, making it a valuable tool for the clinical development of GlyT-1 inhibitors for schizophrenia and other neurological disorders. The lack of publicly available data on the therapeutic efficacy and toxicology of non-radiolabeled this compound suggests its primary development role was as an imaging agent.
References
- 1. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of [11C]GSK931145
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the Glycine (B1666218) Transporter Type 1 (GlyT-1). The following sections detail the quantitative data, experimental protocols, and relevant biological pathways associated with this tracer, designed to aid in the design and interpretation of preclinical and clinical imaging studies.
Introduction
[11C]this compound is a novel radioligand that enables the in vivo visualization and quantification of GlyT-1, a key target in the development of therapeutics for neurological and psychiatric disorders such as schizophrenia.[1][2][3] By modulating glycine levels in the synaptic cleft, GlyT-1 inhibitors can enhance N-methyl-D-aspartate (NMDA) receptor function. [11C]this compound serves as a crucial tool in drug development to confirm target engagement and establish dose-occupancy relationships for new GlyT-1 inhibitors.[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of [11C]this compound has been characterized in both non-human primates and humans. Significant species differences have been observed, particularly in plasma protein binding and brain delivery.
Table 1: Comparative Pharmacokinetic Parameters of [11C]this compound in Primates and Humans
| Parameter | Primate (Baboon/Papio anubis) | Human |
| Plasma Free Fraction (fP) | 0.8% | 8% |
| Brain Delivery (K1) | 0.126 mL cm-3 (B1577454) min-1 | 0.025 mL cm-3 min-1 |
| Binding Potential (BPND) (Midbrain, Thalamus, Cerebellum) | 1.5 - 3 | Not directly comparable due to modeling differences |
| Metabolism (% Parent at 60 min p.i.) | ~25% (in one study) | 60 ± 8% |
| EC50 of GSK1018921 | 22.5 ng/mL | 45.7 ng/mL |
Data sourced from Gunn et al., 2011.[1]
Table 2: Test-Retest Reproducibility of [11C]this compound in Humans
| Kinetic Model | Parameter | Variability (VAR) |
| Two-Tissue Compartmental Model | VT | 29-38% |
| Pseudo-Reference Tissue Model | BPND | 16-23% |
Data sourced from Gunn et al., 2011.[1]
Table 3: Human Radiation Dosimetry of [11C]this compound
| Parameter | Value |
| Mean Effective Dose (Male Phantom) | 4.02 µSv/MBq |
| Mean Effective Dose (Female Phantom) | 4.95 µSv/MBq |
| Limiting Organ (Highest Absorbed Dose) | Liver |
Data sourced from Bullich et al., 2011.[4]
Experimental Protocols
Radioligand Synthesis
[11C]this compound is synthesized via the methylation of a precursor using either [11C]methyl iodide or [11C]methyl triflate.[3] The final product typically has a radiochemical purity exceeding 99% as determined by high-performance liquid chromatography (HPLC).[5]
Caption: Radiosynthesis workflow for [11C]this compound.
PET Imaging Studies
PET studies with [11C]this compound have been conducted in pigs, non-human primates (baboons), and healthy human volunteers.[1][3][4]
General Protocol:
-
Subject Preparation: Subjects are positioned in the PET scanner. For arterial input function measurement, an arterial line is placed.
-
Radioligand Administration: A bolus injection of [11C]this compound is administered intravenously. The injected dose for humans is typically around 304-429 MBq.[5]
-
Image Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[5]
-
Blood Sampling: Arterial blood samples are collected throughout the scan to measure the parent radioligand concentration and its metabolites in plasma.[5]
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model or pseudo-reference tissue models) is applied to estimate pharmacokinetic parameters like the total distribution volume (VT) or the binding potential (BPND).[1]
Caption: General experimental workflow for a [11C]this compound PET study.
Biodistribution and Dosimetry
Whole-body PET scans in baboons and humans were performed to assess the biodistribution and calculate radiation dosimetry.[4] The scans revealed high initial activity in the liver, lungs, and kidneys.[4] Clearance was primarily intestinal, with no significant urinary excretion observed.[4] Organ residence times were calculated from the time-activity curves and used with the OLINDA/EXM software to estimate radiation doses.[4]
Biological Context: GlyT-1 and NMDA Receptor Modulation
GlyT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[5] In glutamatergic synapses, glycine acts as an obligatory co-agonist at the NMDA receptor. By controlling extracellular glycine concentrations, GlyT-1 modulates NMDA receptor activity.[5] Inhibition of GlyT-1 is hypothesized to increase synaptic glycine levels, thereby enhancing NMDA receptor function, which is often impaired in conditions like schizophrenia.[5]
Caption: Role of GlyT-1 in modulating NMDA receptor activity.
Conclusion
[11C]this compound is a valuable PET radioligand for imaging GlyT-1 in the brain. It has been successfully used to characterize the transporter's distribution and to measure the target occupancy of GlyT-1 inhibitors.[2] However, researchers should be aware of the significant pharmacokinetic differences between species and the relatively poor test-retest reproducibility with certain kinetic models in humans.[1] The pseudo-reference tissue model offers improved reproducibility for human studies.[1] The moderate effective radiation dose allows for multiple PET examinations in the same individual, facilitating longitudinal and drug development studies.[4]
References
- 1. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [11C]GSK931145 PET Imaging in Human Subjects
Topic: [11C]GSK931145 PET Imaging Protocol for Human Subjects Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]this compound is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the glycine (B1666218) transporter type 1 (GlyT-1) in the brain.[1][2] GlyT-1 is a key protein in the regulation of synaptic glycine levels, and since glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, GlyT-1 is a significant target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5][6] These protocols provide a detailed overview of the procedures for using [11C]this compound in human PET studies, from radiolabeling to data analysis.
Signaling Pathway of Glycine Transporter 1 (GlyT-1)
Glycine acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an excitatory co-agonist at NMDA receptors.[7] GlyT-1, located on astrocytes, is crucial for clearing glycine from the synaptic cleft, thereby modulating the activity of NMDA receptors.[5][7] By inhibiting GlyT-1, synaptic glycine concentrations can be increased, leading to enhanced NMDA receptor function.[8]
Caption: GlyT-1 signaling pathway and the inhibitory action of [11C]this compound.
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]
Materials:
-
Precursor molecule (desmethyl-GSK931145)
-
[11C]CO2 produced from a cyclotron[9]
-
Reagents for conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf
-
Automated synthesis module
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile filters (0.22 µm)
-
Saline for formulation
Procedure:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]methyl iodide or [11C]methyl triflate using an automated radiochemistry synthesis unit.
-
React the [11C]methylating agent with the desmethyl precursor of this compound.
-
Purify the resulting [11C]this compound using HPLC.
-
Formulate the purified product in sterile saline for intravenous injection.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Quantitative Data for Radiosynthesis:
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Purity | >99% | [10] |
| Specific Activity | >39 GBq/µmol | [10] |
| Synthesis Time | Approximately 40 minutes from end of bombardment |[11] |
Human Subject Preparation and PET Imaging
Subject Population:
Subject Preparation:
-
Obtain informed consent from all subjects.
-
Ensure subjects have fasted for an appropriate period before the scan.
-
Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling.
PET Data Acquisition:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [11C]this compound.
-
Acquire dynamic PET data for up to 120 minutes post-injection for brain imaging.[10] For whole-body imaging, a series of scans are acquired over approximately 100 minutes.[10]
Quantitative Data for PET Acquisition:
| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Brain Imaging Study | ||
| Number of Subjects | 13 healthy volunteers | [10] |
| Injected Dose | 429 ± 158 MBq | [10] |
| Scan Duration | 120 minutes | [10] |
| Whole-Body Imaging Study | ||
| Number of Subjects | 8 healthy volunteers | [3] |
| Injected Dose | 304.22 ± 112.87 MBq | [3] |
| Specific Activity | 21.57 ± 7.51 GBq/µmol |[3] |
Image Analysis and Quantification
Brain Image Analysis:
-
Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the subject's anatomical MRI.
-
Delineate regions of interest (ROIs) on the MRI, including areas of high GlyT-1 density such as the cerebellum, brain stem, and thalamus, as well as potential reference regions.[3]
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs. A two-tissue compartmental model or a pseudo-reference tissue model can be used to estimate the binding potential (BP_ND).[4][13]
Whole-Body Image Analysis:
-
Draw regions of interest (ROIs) on the whole-body PET images corresponding to major organs.
-
Calculate the residence time of the radiotracer in each organ from the time-activity curves.[12][14]
-
Use software such as OLINDA/EXM to estimate the radiation-absorbed doses to each organ and the effective dose.[12][14]
Quantitative Data for Image Analysis:
| Parameter | Value | Reference |
|---|---|---|
| Test-Retest Variability (V_T) using 2-Tissue Compartment Model | 29-38% | [4][13] |
| Test-Retest Variability (BP_ND) using Pseudo-Reference Tissue Model | 16-23% | [4][13] |
| Mean Effective Dose (Male) | 4.02 µSv/MBq | [12][14] |
| Mean Effective Dose (Female) | 4.95 µSv/MBq |[12][14] |
Experimental Workflow
Caption: Experimental workflow for [11C]this compound PET imaging in human subjects.
References
- 1. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine Transporter 1 Encephalopathy From Biochemical Pathway to Clinical Disease: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GlyT-1 Occupancy with GSK931145
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glycine (B1666218) Transporter Type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory.[1] Inhibition of GlyT-1 is a promising therapeutic strategy for treating central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][2][3][4] By blocking GlyT-1, extracellular glycine concentrations are increased, enhancing NMDA receptor activity.[1][2][3]
GSK931145 is a potent and selective inhibitor of GlyT-1.[5] When radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a valuable positron emission tomography (PET) radioligand for quantifying GlyT-1 availability in the living brain.[6][7] This allows for the direct measurement of GlyT-1 occupancy by therapeutic drug candidates, aiding in dose selection and confirming target engagement in clinical trials.[6][7][8] These application notes provide detailed protocols for utilizing [11C]this compound to measure GlyT-1 occupancy.
Signaling Pathway of GlyT-1 and Mechanism of Action of this compound
GlyT-1 is a sodium and chloride-dependent transporter located on both glial cells and neurons.[4] Its primary function is the reuptake of glycine from the synapse, thereby maintaining low extracellular glycine concentrations.[2][3] This regulation is critical because glycine is an obligatory co-agonist for the activation of NMDA receptors by glutamate.[2][3] Hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia.[1][2]
This compound acts as an inhibitor of GlyT-1.[5] By binding to GlyT-1, it blocks the reuptake of glycine, leading to an increase in synaptic glycine levels.[2][3] This elevated glycine concentration enhances the activation of NMDA receptors, which is hypothesized to ameliorate symptoms associated with NMDA receptor hypofunction.[1][2][3]
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for [11C]GSK931145 PET Scans
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
[11C]GSK931145 is a selective and potent radioligand for the type 1 glycine (B1666218) transporter (GlyT1), a key target in the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Positron Emission Tomography (PET) imaging with [11C]this compound allows for the in vivo quantification and assessment of GlyT1 availability in the brain. This document provides a standard operating procedure for conducting [11C]this compound PET scans, encompassing radiochemistry, quality control, subject preparation, image acquisition, and data analysis.
2.0 Radiochemistry and Quality Control
The radiosynthesis of [11C]this compound is achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1] The entire process can be automated using a synthesis module.[2][3]
2.1 Radiosynthesis Protocol
A generalized procedure for the radiosynthesis of [11C]this compound is as follows:
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[3]
-
Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to [11C]methane ([11C]CH4), which is then iodinated to produce [11C]methyl iodide ([11C]CH3I).[3] Alternatively, [11C]CH3I can be passed through a silver triflate column to yield [11C]methyl triflate ([11C]CH3OTf).[1][3]
-
Radiolabeling Reaction: The this compound precursor is reacted with [11C]CH3I or [11C]CH3OTf in an appropriate solvent (e.g., DMSO) and under basic conditions to yield [11C]this compound.[1][2]
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[2]
-
Formulation: The purified [11C]this compound fraction is collected, reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol), and passed through a sterile filter.[2][4]
2.2 Quality Control
The final product must undergo rigorous quality control checks before administration.
| Parameter | Specification | Method |
| Radiochemical Purity | > 99% | High-Performance Liquid Chromatography (HPLC) |
| Specific Activity | > 39 GBq/μmol at time of injection | HPLC |
| Radionuclidic Purity | > 99.5% | Gamma-ray spectroscopy |
| Chemical Purity | No identifiable peaks other than the product and solvent | HPLC |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Sterility | Sterile | Standard sterility testing |
| Endotoxins | < 175 EU/V (V = maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Table 1: Quality Control Specifications for [11C]this compound. [4]
3.0 Subject Preparation
Proper subject preparation is crucial for obtaining high-quality PET images.
-
Informed Consent: All subjects must provide written informed consent prior to participation in the study.
-
Fasting: Subjects should fast for a minimum of 6 hours prior to the PET scan. Water is permitted.[5][6]
-
Diet: A low-carbohydrate, no-sugar diet is recommended for 24 hours preceding the scan to minimize potential metabolic interference.[6]
-
Medication Review: A thorough review of the subject's current medications should be conducted. For diabetic subjects, specific instructions regarding insulin (B600854) and other medications are necessary.[7][8]
-
Abstinence: Subjects should refrain from strenuous physical activity, caffeine, and nicotine (B1678760) for at least 24 hours before the scan.[5]
-
Pre-Scan Procedures: An intravenous catheter will be placed for radiotracer injection and potentially for blood sampling. The subject should void their bladder immediately before the scan.[9]
4.0 PET Scan Acquisition
4.1 Radiotracer Administration and Pharmacokinetics
| Parameter | Human Data |
| Injected Dose | 304.22 ± 112.87 MBq to 429 ± 158 MBq (intravenous bolus) |
| Specific Activity at Injection | 21.57 ± 7.51 GBq/μmol |
| Intact Radioligand in Plasma (1 hr p.i.) | 60 ± 8% |
Table 2: Radiotracer Administration and Pharmacokinetics of [11C]this compound in Humans. [4]
4.2 Imaging Protocol
-
Positioning: The subject is positioned supine in the PET scanner with the head comfortably immobilized.
-
Transmission Scan: A transmission scan for attenuation correction is performed prior to the emission scan.
-
Emission Scan: A dynamic scan of the brain is acquired for 90-120 minutes, starting simultaneously with the intravenous bolus injection of [11C]this compound.[4]
-
Whole-Body Imaging (for dosimetry): For dosimetry studies, whole-body PET scans are acquired.[4][10]
4.3 Human Radiation Dosimetry
The radiation dose from a [11C]this compound PET scan is considered moderate.[10]
| Organ | Mean Absorbed Dose (μGy/MBq) |
| Liver | 19.0 |
| Lungs | Not Reported |
| Kidneys | 12.6 |
| Heart Wall | Not Reported |
| Brain | Not Reported |
| Effective Dose (Male) | 4.02 μSv/MBq |
| Effective Dose (Female) | 4.95 μSv/MBq |
Table 3: Human Radiation Dosimetry for [11C]this compound. [10][11] The liver is the organ receiving the highest radiation-absorbed dose.[10]
5.0 Data Analysis
A comprehensive data analysis workflow is required to quantify GlyT1 availability.
Figure 1: Data analysis workflow for [11C]this compound PET scans.
5.1 Image Pre-processing
-
Motion Correction: Dynamic PET images are corrected for subject motion during the scan.
-
Co-registration: The motion-corrected PET images are co-registered to the subject's structural MRI.
5.2 Kinetic Modeling
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and a pseudo-reference region if applicable.[12]
-
Time-Activity Curve (TAC) Generation: TACs are generated by plotting the average radioactivity concentration within each ROI over time.
-
Model Selection:
-
Two-Tissue Compartment Model: This model, which requires an arterial input function, can be used to estimate the total volume of distribution (VT). However, test-retest reproducibility with this model has been reported to be poor for [11C]this compound.[12]
-
Pseudo-reference Tissue Model: This model, which does not require arterial blood sampling, has shown improved test-retest reproducibility for estimating the binding potential (BPND).[12]
-
5.3 Test-Retest Reproducibility
The reliability of [11C]this compound PET measurements is crucial for longitudinal studies and drug occupancy trials.
| Model | Parameter | Variability (VAR) |
| Two-Tissue Compartment | VT | 29-38% |
| Pseudo-reference Tissue | BPND | 16-23% |
Table 4: Test-Retest Reproducibility of [11C]this compound PET. [12]
6.0 Glycine Transporter 1 (GlyT1) Signaling Pathway
GlyT1 plays a critical role in regulating glycine levels at the synapse, which in turn modulates the activity of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neurotransmission.
Figure 2: Role of GlyT1 in glutamatergic neurotransmission.
7.0 References
A comprehensive list of references used in the generation of this document can be provided upon request. The primary sources include peer-reviewed publications on the development, characterization, and application of [11C]this compound for PET imaging.
References
- 1. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 6. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 7. flcancer.com [flcancer.com]
- 8. en.simagingtherapy.com [en.simagingtherapy.com]
- 9. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and radiation dosimetry of the amyloid imaging agent 11C-PIB in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a [11C]GSK931145 Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data acquisition parameters for conducting Positron Emission Tomography (PET) studies using the radioligand [11C]GSK931145, a selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT-1).
Introduction
[11C]this compound is a carbon-11 (B1219553) labeled radiotracer used for the in vivo visualization and quantification of GlyT-1 in the brain using PET.[1][2][3] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission mediated by the N-methyl-D-aspartate (NMDA) receptor.[1][2] Inhibition of GlyT-1 is a therapeutic strategy being explored for schizophrenia and other neuropsychiatric disorders associated with NMDA receptor hypofunction.[1][2][4] These protocols describe the synthesis of [11C]this compound and its application in PET imaging studies across different species.
Mechanism of Action
Glycine acts as an obligatory co-agonist at the NMDA receptor.[1][2] The glycine transporter type 1 (GlyT-1) maintains low synaptic glycine levels. Inhibition of GlyT-1 by compounds like this compound increases synaptic glycine concentrations, enhancing NMDA receptor activity.[1][2] [11C]this compound allows for the non-invasive measurement of GlyT-1 availability and can be used to assess the target engagement of GlyT-1 inhibitors.[4][5]
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol outlines the synthesis of [11C]this compound, which is achieved by the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.[3]
Materials:
-
Precursor compound for this compound
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Automated synthesis module (e.g., MPS-100)[6]
-
Reagents and solvents for synthesis and purification
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
[11C]Methylating Agent Production: Produce [11C]methane from cyclotron-produced [11C]CO2, which is then converted to [11C]methyl iodide or [11C]methyl triflate.[7]
-
Radiolabeling Reaction: Introduce the [11C]methylating agent to the precursor in a reaction vessel within the automated synthesis module.
-
Purification: The crude product is purified using solid-phase extraction cartridges.[6]
-
Formulation: The final purified [11C]this compound is formulated in a sterile solution, typically normal saline, for intravenous injection.[1]
-
Quality Control: The final product is tested for radiochemical purity (>99%) using HPLC, specific activity (>39 GBq/μmol), pH, and sterility.[1]
Animal and Human PET Imaging Protocol
This protocol provides a general framework for conducting PET imaging studies with [11C]this compound in pigs, non-human primates, and humans.
Subject Preparation:
-
Subjects should be fasted for an appropriate duration before the scan.
-
For animal studies, anesthesia is typically required.
Radiotracer Administration and Data Acquisition:
-
Transmission Scan: Acquire a transmission scan for attenuation correction before injecting the radiotracer.
-
Radiotracer Injection: Administer a bolus intravenous (i.v.) injection of [11C]this compound.
-
Dynamic PET Scan: Begin dynamic PET scan acquisition immediately after injection and continue for the specified duration (e.g., 90-120 minutes).[1]
-
Arterial Blood Sampling: If a plasma input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.[1][3]
Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: Define ROIs on the PET images, often co-registered with anatomical MRI scans, for brain regions rich in GlyT-1 (e.g., brain stem, thalamus, cerebellum) and regions with low expression.[1][5]
-
Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., two-tissue compartmental model, pseudo-reference tissue model) to estimate parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][4][5]
Data Acquisition Parameters
The following tables summarize the data acquisition parameters for [11C]this compound PET studies in various species as reported in the literature.
Table 1: Data Acquisition Parameters in Pigs
| Parameter | Value | Reference |
| Number of Subjects | 6 | [1] |
| Injected Dose | 372 ± 84.4 MBq | [1] |
| Scan Duration | 90 minutes | [1] |
| Blood Sampling | 5 to 90 minutes post-injection | [1] |
Table 2: Data Acquisition Parameters in Non-Human Primates (Baboons)
| Parameter | Value | Reference |
| Number of Subjects | 3-4 | [1] |
| Injected Dose | 81 ± 14 MBq to 105 ± 44 MBq | [1] |
| Specific Activity | 30 ± 5.5 GBq/μmol | [1] |
| Scan Duration | 80 to 120 minutes | [1] |
| Blocking Studies | 0.5 mg/kg BW unlabeled this compound | [1] |
Table 3: Data Acquisition Parameters in Humans
| Parameter | Value | Reference |
| Number of Subjects | 8 | [1] |
| Injected Dose | 304.22 ± 112.87 MBq | [1] |
| Specific Activity | 21.57 ± 7.51 GBq/μmol | [1] |
| Scan Duration | Whole-body scans acquired over time | [1][8] |
| Blocking Studies | 200 mg GSK1018921 | [1] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of GlyT-1 in glutamatergic neurotransmission and the general workflow of a [11C]this compound PET study.
References
- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing GlyT-1 Inhibitor Drug Efficacy Using GSK931145: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing GSK931145, a potent and selective Glycine (B1666218) Transporter-1 (GlyT-1) inhibitor, as a reference compound to assess the efficacy of novel GlyT-1 inhibitor drug candidates. These guidelines cover in vitro and in vivo methodologies, data interpretation, and the underlying signaling pathways.
Introduction
The Glycine Transporter 1 (GlyT-1) is a critical regulator of glycine concentrations in the synaptic cleft.[1] Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several central nervous system (CNS) disorders, notably schizophrenia.[3][4]
Inhibition of GlyT-1 presents a promising therapeutic strategy by increasing synaptic glycine levels, thereby potentiating NMDA receptor function.[5] this compound is a well-characterized, potent, and selective GlyT-1 inhibitor.[6] Its radiolabeled form, [11C]this compound, is utilized in Positron Emission Tomography (PET) to quantify GlyT-1 availability in the brain, making it an invaluable tool for drug development.[7][8] These application notes will guide researchers in using this compound to validate assays and benchmark the potency and efficacy of new chemical entities targeting GlyT-1.
Data Presentation: Quantitative Properties of GlyT-1 Inhibitors
Establishing a baseline with a well-characterized inhibitor like this compound is crucial for interpreting the efficacy of new compounds. The following tables summarize key quantitative data for this compound and other notable GlyT-1 inhibitors for comparative purposes.
Table 1: In Vitro Pharmacology of this compound [6]
| Parameter | Value | Description |
| pIC50 (GlyT-1) | 8.4 | The negative logarithm of the half-maximal inhibitory concentration for GlyT-1. |
| pIC50 (GlyT-2) | 4.6 | The negative logarithm of the half-maximal inhibitory concentration for GlyT-2, indicating selectivity. |
| pKi (rat cortex) | 8.97 | The negative logarithm of the inhibition constant, representing binding affinity. |
Table 2: Comparative In Vitro Potency of Selected GlyT-1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| Bitopertin | [³H]Glycine Uptake | 25 | [9] |
| ALX-5407 | [³H]Glycine Uptake | 3 | [9] |
| SSR504734 | Not Specified | 18 | [9] |
Table 3: In Vivo Target Engagement Data from PET Studies [8]
| Radioligand | Test Compound | Species | EC50 (ng/mL) |
| [11C]this compound | GSK1018921 | Primates | 22.5 |
| [11C]this compound | GSK1018921 | Humans | 45.7 |
Signaling Pathways and Experimental Workflows
To effectively assess GlyT-1 inhibitor efficacy, it is essential to understand the underlying biological pathways and the logical flow of experimental validation.
GlyT-1 and NMDA Receptor Signaling Pathway
Inhibition of GlyT-1 by compounds like this compound leads to an increase in synaptic glycine. This enhances the activation of NMDA receptors by glutamate, resulting in calcium influx and the initiation of downstream signaling cascades that promote synaptic plasticity.
General Experimental Workflow for Efficacy Assessment
A logical progression of experiments is necessary to characterize a novel GlyT-1 inhibitor, using this compound as a benchmark at each stage.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess GlyT-1 inhibitor efficacy, with this compound serving as the reference compound.
Protocol 1: In Vitro [³H]Glycine Uptake Inhibition Assay
This assay directly measures the functional inhibition of GlyT-1.
1. Materials and Reagents:
-
CHO-K1 cells stably expressing human GlyT-1 (CHO-hGlyT-1).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
[³H]Glycine (specific activity ~15-25 Ci/mmol).
-
Unlabeled Glycine.
-
This compound (Reference Inhibitor).
-
Test Compounds.
-
96- or 384-well microplates.
-
Cell Lysis Buffer.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Procedure:
-
Cell Plating: Seed CHO-hGlyT-1 cells into the microplate and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in KRH buffer. The final solvent concentration (e.g., DMSO) should be kept low (<0.5%).
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Add the compound dilutions to the respective wells.
-
Include control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of a known inhibitor (e.g., 10 µM ALX-5407) or unlabeled glycine (10 mM).
-
-
Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.
-
-
Glycine Uptake:
-
Add [³H]Glycine to each well to a final concentration near its Km value (e.g., 30 µM).
-
Incubate for a predetermined time (e.g., 15-20 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification:
-
Add cell lysis buffer to each well.
-
Add scintillation cocktail.
-
Measure radioactivity using a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition for each concentration of the test compound and this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol assesses the ability of a GlyT-1 inhibitor to increase extracellular glycine levels in the brain of a freely moving animal.
1. Materials and Reagents:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane).
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound (or other test inhibitors).
-
HPLC with fluorescence detection for glycine analysis.
2. Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).[10]
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to achieve a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration:
-
Administer the test compound or this compound systemically (e.g., intraperitoneally or orally).[5]
-
-
Sample Collection:
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Glycine Analysis:
-
Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection (often after derivatization).[11]
-
3. Data Analysis:
-
Calculate the mean baseline glycine concentration from the pre-drug samples.
-
Express the post-drug glycine concentrations as a percentage of the baseline.
-
Compare the time course and magnitude of the glycine increase between the test compound and this compound.
Protocol 3: PET Imaging for Target Occupancy
This advanced protocol uses [11C]this compound to quantify the extent to which a test compound binds to and occupies GlyT-1 in the living brain.
1. Materials and Reagents:
-
Human subjects or non-human primates.
-
PET scanner.
-
[11C]this compound radioligand.
-
Test GlyT-1 inhibitor.
2. Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of [11C]this compound and acquire a dynamic scan to measure baseline GlyT-1 availability.[8]
-
-
Drug Administration:
-
Administer the test GlyT-1 inhibitor at a specific dose.
-
-
Post-Dosing Scan:
-
After a suitable time for drug distribution and target binding, inject a second bolus of [11C]this compound.
-
Acquire a second dynamic scan.
-
3. Data Analysis:
-
Analyze the PET data using appropriate kinetic modeling to determine the binding potential (BP_ND) of [11C]this compound in various brain regions for both scans.
-
Calculate the percent receptor occupancy by the test compound using the following formula:
-
% Occupancy = ((BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline) * 100
-
-
Relate the occupancy data to the plasma concentration of the test drug to determine the EC50 for target engagement.[8]
Conclusion
The protocols and data presented in this document provide a comprehensive framework for utilizing this compound as a reference compound in the evaluation of novel GlyT-1 inhibitors. By systematically applying these in vitro and in vivo methods, researchers can effectively characterize the potency, selectivity, and target engagement of new drug candidates, thereby accelerating the development of new therapeutics for CNS disorders.
References
- 1. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Protocol for Radiolabeling GSK931145 with Carbon-11: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK931145 is a potent and selective inhibitor of the Glycine (B1666218) Transporter Type 1 (GlyT-1). As a positron emission tomography (PET) radioligand labeled with Carbon-11, [11C]this compound allows for the in vivo visualization and quantification of GlyT-1 in the brain.[1][2] This technology is a valuable tool in neuroscience research and drug development, particularly for therapies targeting neuropsychiatric disorders such as schizophrenia, where GlyT-1 is a person of interest.[1][3] The underlying principle involves the inhibition of GlyT-1 by this compound, which leads to an increase in synaptic glycine levels. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive function. This document provides a detailed protocol for the radiolabeling of this compound with Carbon-11, based on established methodologies.
Signaling Pathway of this compound
This compound acts as an inhibitor of the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine. Glycine is a mandatory co-agonist for the NMDA receptor. Therefore, elevated glycine levels lead to enhanced NMDA receptor activation, which is implicated in improving cognitive symptoms associated with schizophrenia.
Caption: Mechanism of action of [11C]this compound at a glutamatergic synapse.
Experimental Protocols
The radiolabeling of this compound with Carbon-11 is achieved through the N-methylation of its corresponding desmethyl precursor. The following protocol is a representative procedure based on published methods for similar Carbon-11 labeling reactions.
Production of [11C]Methyl Iodide
[11C]Carbon dioxide is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase method.
Radiolabeling of this compound
The synthesis of [11C]this compound is performed using an automated radiochemistry synthesis module.
Materials:
-
Desmethyl-GSK931145 (precursor)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous Dimethylformamide (DMF)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile filter (0.22 µm)
-
Saline for injection
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-GSK931145 precursor in a suitable volume of anhydrous DMF.
-
Radiolabeling Reaction: Transfer the precursor solution to the reaction vessel of the automated synthesis module. Add the base to the solution. The gaseous [11C]CH3I is then passed through the precursor solution at an elevated temperature. The reaction is allowed to proceed for a set time to allow for the N-methylation to occur.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to [11C]this compound is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with ethanol (B145695) and formulated in sterile saline for injection.
-
Sterilization: The final product solution is passed through a 0.22 µm sterile filter into a sterile vial.
Caption: Experimental workflow for the radiolabeling of this compound with Carbon-11.
Quality Control
The final product must undergo rigorous quality control to ensure its suitability for in vivo studies.
Parameters to be tested:
-
Radiochemical Purity: Determined by analytical HPLC. The purity should be >99%.[2]
-
Specific Activity: Measured by analytical HPLC by relating the radioactivity to the mass of the compound. Reported values are typically greater than 39 GBq/μmol.[2]
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
-
pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: Tested to ensure the product is sterile and free of bacterial endotoxins.
Data Presentation
The following tables summarize the key quantitative data associated with the radiolabeling of this compound with Carbon-11.
| Parameter | Value | Reference |
| Radiochemical Purity | >99% | [2] |
| Specific Activity | >39 GBq/μmol | [2] |
| Radiochemical Yield | Not Reported | [2] |
Table 1: Radiochemical Data for [11C]this compound
| Parameter | Value | Reference |
| pIC50 for GlyT-1 | 8.4 | [2] |
| pIC50 for GlyT-2 | 4.6 | [2] |
| pKi in rat cortex | 8.97 | [2] |
| LogD | 2.53 | [2] |
Table 2: In Vitro Pharmacological Data for this compound
Conclusion
The radiolabeling of this compound with Carbon-11 provides a valuable tool for the in vivo investigation of the Glycine Transporter Type 1. The protocol described, while requiring specialized equipment and expertise in radiochemistry, can be reliably implemented to produce high-purity [11C]this compound for preclinical and clinical research. Adherence to rigorous quality control measures is essential to ensure the safety and accuracy of the resulting PET imaging data.
References
- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [¹¹C]GSK931145 PET Image Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]GSK931145 is a selective radioligand for the glycine (B1666218) transporter type 1 (GlyT1), a key target in the development of novel therapeutics for schizophrenia.[1] Positron Emission Tomography (PET) imaging with [¹¹C]this compound allows for the in vivo quantification and assessment of GlyT1 availability in the brain, aiding in drug development by confirming target engagement and informing dose selection.[1][2] This document provides a detailed workflow for the acquisition, analysis, and interpretation of [¹¹C]this compound PET data.
The underlying principle of this imaging technique is based on the glutamatergic hypofunction hypothesis of schizophrenia.[2] This theory suggests that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder.[3] Glycine acts as an essential co-agonist at the NMDA receptor, and GlyT1 is responsible for clearing glycine from the synaptic cleft.[2][3][4] By inhibiting GlyT1, the synaptic concentration of glycine increases, thereby potentiating NMDA receptor function. [¹¹C]this compound PET imaging provides a direct measure of GlyT1 availability, which is crucial for evaluating the efficacy of GlyT1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from [¹¹C]this compound PET studies in various species.
Table 1: In Vitro and Preclinical Pharmacological Properties of this compound [4]
| Parameter | Value | Species/Tissue |
| pIC₅₀ for GlyT1 | 8.4 | - |
| pIC₅₀ for GlyT2 | 4.6 | - |
| pKi | 8.97 | Rat Cortex |
| LogD | 2.53 | - |
| Brain-Blood AUC Ratio | 1.9 | - |
Table 2: Kinetic Parameters of [¹¹C]this compound in Humans [2]
| Parameter | Midbrain | Thalamus | Cerebellum |
| V T (mL/cm³) Test-Retest Variability (2-Tissue Model) | 29% | 38% | - |
| BP ND Test-Retest Variability (Pseudo-Reference Tissue Model) | 16% | 23% | - |
| K₁ (mL/cm³/min) | - | - | 0.025 |
| Plasma Free Fraction (f P ) | - | - | 0.8% |
Table 3: Comparative Kinetic Parameters of [¹¹C]this compound in Primates [2]
| Parameter | Midbrain | Thalamus | Cerebellum |
| Binding Potential (BP ND ) | 1.5 - 3 | 1.5 - 3 | 1.5 - 3 |
| K₁ (mL/cm³/min) | - | - | 0.126 |
| Plasma Free Fraction (f P ) | - | - | 8% |
Table 4: Biodistribution and Radiation Dosimetry in Humans [5][6]
| Organ | Mean Residence Time (hr) | Absorbed Dose (mGy/MBq) |
| Liver | 0.025 | 0.013 |
| Lungs | 0.003 | 0.003 |
| Kidneys | 0.004 | 0.005 |
| Effective Dose (μSv/MBq) | Male: 4.02 / Female: 4.95 | - |
Signaling Pathway
The diagram below illustrates the role of GlyT1 in the modulation of the NMDA receptor signaling pathway.
Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activation.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
[¹¹C]this compound is synthesized by the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC). The specific activity should be greater than 39 GBq/μmol.[4] For administration, the radioligand is formulated in sterile normal saline.[4]
Subject Preparation and PET/CT or PET/MR Imaging
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Subject Selection: Healthy volunteers or patients who meet the inclusion/exclusion criteria of the specific research protocol.
-
Informed Consent: Obtain written informed consent from all participants.
-
Catheterization: Place intravenous catheters for radiotracer injection and, if required for arterial input function, an arterial catheter.
-
Positioning: Position the subject in the PET scanner to ensure the brain is within the field of view. A head-holder should be used to minimize motion.
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Transmission Scan: Perform a low-dose CT or an MR-based attenuation correction scan before the emission scan.
[¹¹C]this compound Administration and PET Data Acquisition
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Dose: Administer an intravenous bolus injection of [¹¹C]this compound. The injected dose for humans is typically around 304 ± 113 MBq.[4][7]
-
Dynamic Scan: Start a dynamic PET scan simultaneously with the injection. The scan duration is typically 90-120 minutes.[4]
-
Framing: The dynamic scan data should be framed into a series of time intervals (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 4 x 600s).
Arterial Blood Sampling and Metabolite Analysis
-
Sampling: If an arterial input function is required, collect manual arterial blood samples at progressively increasing intervals throughout the scan.[8]
-
Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for each sample.
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Metabolite Analysis: Determine the fraction of unmetabolized parent radiotracer in plasma at several time points using HPLC.[4] This is crucial as [¹¹C]this compound is metabolized over time, with approximately 60% remaining intact in human arterial plasma at 60 minutes post-injection.[4][7]
-
Input Function Generation: Correct the plasma time-activity curve for metabolites to generate the arterial input function.
Image Analysis Workflow
The following diagram outlines the key steps in the image analysis workflow for [¹¹C]this compound PET data.
Caption: A step-by-step workflow for [¹¹C]this compound PET data analysis.
Detailed Steps for Image Analysis:
-
Image Preprocessing:
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Motion Correction: Correct for subject head motion during the dynamic scan.
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Coregistration: Coregister the dynamic PET images to the subject's anatomical T1-weighted MRI.
-
Region of Interest (ROI) Definition: Delineate ROIs on the coregistered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and potentially a reference region if a suitable one is identified.[2]
-
-
Time-Activity Curve (TAC) Generation:
-
Extract the average radioactivity concentration for each ROI at each time frame to generate TACs.
-
-
Kinetic Modeling:
-
With Arterial Input Function: A two-tissue compartmental model is often employed to estimate kinetic parameters such as K₁, k₂, k₃, and k₄.[2] From these, the total volume of distribution (V T ) can be calculated. The test-retest reproducibility for V T using this model has been reported to be between 29-38%.[2]
-
Without Arterial Input Function (Reference Tissue Models): If a suitable reference region (an area with negligible specific binding) can be identified, reference tissue models can be used. However, for [¹¹C]this compound, homologous competition studies in primates have indicated no viable reference region.[2] A pseudo-reference tissue model has been shown to improve test-retest reproducibility for the non-displaceable binding potential (BP ND ), with variability in the range of 16-23%.[2]
-
-
Outcome Parameters:
-
V T (Total Volume of Distribution): Represents the total distribution of the radiotracer in a region, including specific and non-specific binding.
-
BP ND (Non-displaceable Binding Potential): An index of the density of available GlyT1 transporters.
-
K₁: The rate constant for the transfer of the radiotracer from plasma to the tissue.
-
Parametric Images: Voxel-wise maps of the kinetic parameters can be generated to visualize the spatial distribution of GlyT1.
-
References
- 1. Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? [psychiatriapolska.pl]
- 2. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-synaptic glycine GlyT1 transporter--NMDA receptor interaction: relevance to NMDA autoreceptor activation in the presence of Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equivalence of arterial and venous blood for [11C]CO2-metabolite analysis following intravenous administration of 1-[11C]acetate and 1-[11C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Approach to Repeated Arterial Blood Sampling in Small Animal PET: Application in a Test-Retest Study with the Adenosine A1 Receptor Ligand [11C]MPDX - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK931145 Two-Tissue Compartmental Modeling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PET ligand GSK931145. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when applying a two-tissue compartmental model (2TCM) for the kinetic analysis of [11C]this compound data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our total distribution volume (VT) estimates when using a two-tissue compartmental model (2TCM) for [11C]this compound PET data in human subjects. Is this a known issue?
A1: Yes, this is a well-documented issue. Studies have shown that the test-retest reproducibility of VT calculated using a 2TCM for [11C]this compound in humans is poor, with a high variance of 29-38%.[1][2][3] This high variability suggests that the 2TCM may not be the most reliable method for quantifying [11C]this compound binding in human studies.
Q2: Why does the two-tissue compartmental model perform poorly for [11C]this compound in humans?
A2: The suboptimal performance of the 2TCM for [11C]this compound in humans is likely due to a combination of factors inherent to the tracer's kinetic properties in humans. These include:
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Slow Kinetics: Tracers with slow kinetics can make it difficult to distinguish between the two tissue compartments within the typical PET scan duration.[4]
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Low Brain Delivery (K1): In humans, [11C]this compound exhibits significantly lower brain delivery (K1 value of approximately 0.025 ml cm-3 (B1577454) min-1) compared to primates (approximately 0.126 ml cm-3 min-1).[1][2][3] This low influx rate can impact the identifiability of the individual kinetic parameters.
-
High Plasma Protein Binding: A high degree of plasma protein binding results in a low free fraction of the tracer available to enter the brain, which can affect the signal-to-noise ratio and the stability of the model fit.
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Lack of a True Reference Region: Homologous competition studies in primates have indicated that there is no brain region devoid of Glycine (B1666218) Transporter Type 1 (GlyT1), which makes it challenging to use reference tissue models that rely on such a region.[1][2]
Q3: Are there alternative modeling approaches that are recommended for [11C]this compound?
A3: Yes, a pseudo-reference tissue model (PRTM) has been shown to provide more reproducible estimates of the binding potential (BPND) for [11C]this compound in humans, with a test-retest variability of 16-23%.[1][2][3] This approach does not require a true reference region and can be a more robust alternative to the 2TCM for this tracer.
Q4: How does [11C]this compound compare to other GlyT1 PET tracers in terms of kinetic modeling?
A4: Other GlyT1 PET tracers have shown more favorable properties for kinetic modeling in humans. For instance, [11C]RO5013853 has demonstrated higher VT and better test-retest reliability with a 2TCM. [18F]MK-6577 is also considered superior to [11C]this compound due to its faster kinetics and higher specific binding signal.[5]
Troubleshooting Guide
Problem: High variance and poor reproducibility of VT estimates from a 2TCM.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Model Non-identifiability | Examine the correlation matrix of the fitted parameters. High correlation between parameters (e.g., K1 and k2, or k3 and k4) suggests that the model cannot uniquely determine their values from the data. | Consider using a simpler model, such as a one-tissue compartmental model, or a more robust method like the pseudo-reference tissue model. |
| Slow Tracer Kinetics | Visually inspect the time-activity curves (TACs). If the tissue TACs do not reach a clear peak and show a slow, continuous uptake throughout the scan, it may indicate slow kinetics that are not well-captured by a standard scan duration. | If feasible, extend the PET scan duration to better capture the full kinetic profile of the tracer. |
| Noisy Data | Assess the quality of the PET data. High noise levels can lead to instability in the model fitting process. | Improve data quality by optimizing reconstruction parameters or increasing the injected dose (within safety limits). Spatial smoothing of the dynamic images can also help, but should be used with caution as it can affect quantitative accuracy. |
| Inadequate Model Fit | Review the goodness-of-fit metrics (e.g., weighted sum of squared residuals, Akaike Information Criterion). Visually inspect the model fit to the TACs to identify systematic deviations. | If the 2TCM consistently fails to fit the data well across multiple regions and subjects, it is a strong indicator that this model is inappropriate for this tracer under the given experimental conditions. Switch to an alternative modeling approach like the PRTM. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies of [11C]this compound and a comparator GlyT1 tracer.
Table 1: Test-Retest Variability of [11C]this compound Quantification in Humans
| Quantification Method | Parameter | Test-Retest Variability (%) | Reference |
| Two-Tissue Compartmental Model | VT | 29 - 38 | [1][2][3] |
| Pseudo-Reference Tissue Model | BPND | 16 - 23 | [1][2][3] |
Table 2: Comparison of Kinetic Parameters for GlyT1 PET Tracers in Humans
| Parameter | [11C]this compound | [11C]RO5013853 | [18F]MK-6577 |
| K1 (ml cm-3 min-1) | ~0.025 | ~0.037 | Not explicitly stated, but described as having faster kinetics |
| VT (ml cm-3) | 0.43 - 0.79 | 0.86 - 2.59 | 2.1 - 6.7 |
| Test-Retest VT Variability (%) | 29 - 38 | < 10 | < 12 |
Experimental Protocols
Detailed Methodology for a Typical [11C]this compound Human PET Study
-
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and a radial artery catheter may be inserted for arterial blood sampling.
-
-
Radiotracer Administration:
-
PET Image Acquisition:
-
Arterial Blood Sampling (for input function):
-
Automated arterial blood sampling is performed for the first few minutes, followed by manual arterial blood samples taken at progressively longer intervals throughout the scan.
-
Plasma is separated by centrifugation, and radioactivity is measured in a gamma counter.
-
Metabolite analysis is performed on selected plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer.
-
-
Image Reconstruction and Analysis:
-
Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.
-
Time-activity curves (TACs) are generated for each ROI.
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The metabolite-corrected arterial plasma TAC serves as the input function for the kinetic model.
-
Kinetic parameters are estimated by fitting the chosen model (e.g., 2TCM or PRTM) to the tissue TACs.
-
Visualizations
Caption: GlyT1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a [11C]this compound PET imaging study.
Caption: Troubleshooting logic for issues with the 2TCM for this compound.
References
- 1. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pseudo-Reference Tissue Models for [11C]GSK931145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pseudo-reference tissue model (PRTM) for the PET ligand [11C]GSK931145.
Frequently Asked Questions (FAQs)
Q1: Why is a pseudo-reference tissue model (PRTM) necessary for [11C]this compound PET studies?
A1: A PRTM is required for [11C]this compound because a true reference region, a brain area devoid of the Glycine (B1666218) Transporter Type 1 (GlyT1), has not been identified. Homologous competition studies in primates have shown that there is no viable reference region for this tracer.[1][2][3] The PRTM approach allows for the quantification of [11C]this compound binding by using a region with low but non-negligible specific binding as a "pseudo-reference," and then correcting for this specific binding component.
Q2: What are the main advantages of using a PRTM for [11C]this compound analysis?
A2: The primary advantage of using a PRTM for [11C]this compound is the improved test-retest reproducibility of the binding potential (BPND) estimates compared to other models like the two-tissue compartmental model (2TCM). Studies have shown that the variability of BPND is significantly lower when using a PRTM (16-23%) compared to the variability of the total distribution volume (VT) from a 2TCM (29-38%).[1][3][4] This increased reproducibility is crucial for longitudinal studies and for detecting subtle changes in GlyT1 availability.
Q3: Which brain regions are typically considered for the pseudo-reference region for [11C]this compound?
A3: While the literature does not definitively recommend a single pseudo-reference region, areas with the lowest binding are potential candidates. For [11C]this compound, the highest uptake is observed in the midbrain, thalamus, and cerebellum.[1][2][3] Therefore, cortical regions, which generally show lower uptake, could be considered for the pseudo-reference region. The selection should be guided by identifying a region with the most homogeneous and lowest tracer uptake across subjects.
Q4: What are the key outcome measures obtained from a PRTM analysis of [11C]this compound data?
A4: The main outcome measure from a PRTM analysis is the non-displaceable binding potential (BPND). This parameter represents the ratio of the specifically bound radioligand to its non-displaceable concentration in the tissue at equilibrium. It is a sensitive measure of the density of available GlyT1 transporters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in BPND estimates across subjects or scans. | 1. Inappropriate choice of the pseudo-reference region. 2. Inconsistent definition of the pseudo-reference region across subjects. 3. Subject motion during the PET scan. | 1. Carefully evaluate different brain regions to identify the one with the lowest and most stable [11C]this compound uptake. Consider using an automated anatomical labeling (AAL) atlas for consistent region-of-interest (ROI) definition. 2. Implement a standardized protocol for delineating the pseudo-reference region for all subjects. 3. Apply motion correction algorithms to the dynamic PET data. |
| Poor model fit to the time-activity curve (TAC) data. | 1. The kinetic model assumptions are not being met for the chosen pseudo-reference region. 2. Noisy PET data due to low injected dose or short scan duration. | 1. Investigate alternative pseudo-reference regions. 2. Ensure an adequate injected dose of [11C]this compound and a sufficient scan duration to capture the tracer kinetics accurately. A scan duration of at least 90 minutes is recommended.[5] |
| Biased BPND estimates. | The level of specific binding in the pseudo-reference region is too high or variable. | While the PRTM is designed to correct for specific binding in the reference region, a region with very high binding will introduce more uncertainty. If possible, select a region with minimal specific binding. |
| Negative BPND values. | 1. This can be a sign of a poor model fit or significant noise in the data. 2. An incorrect assumption about the kinetics in the pseudo-reference region. | 1. Review the quality of the PET data and the model fit. Consider smoothing the data or using a more robust estimation method. 2. Re-evaluate the choice of the pseudo-reference region. |
Experimental Protocols
[11C]this compound PET Imaging Protocol
This protocol is a general guideline based on published studies.[3][5][6][7] Researchers should adapt it to their specific scanner and research question.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the scan.
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An intravenous catheter should be placed for radiotracer injection and, if applicable, blood sampling.
-
-
Radiotracer Administration:
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A bolus injection of [11C]this compound is administered intravenously.
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The typical injected dose for human studies is around 304.22 ± 112.87 MBq.[5]
-
-
PET Data Acquisition:
-
Arterial Blood Sampling (for model validation, not routine PRTM):
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If validating the PRTM against a blood-based model, arterial blood samples should be collected throughout the scan to measure the parent radiotracer concentration in plasma.
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Metabolite analysis is crucial as [11C]this compound is metabolized over time. In humans, approximately 60 ± 8% of the radioligand remains intact in arterial plasma at 60 minutes post-injection.[5]
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Pseudo-Reference Tissue Model (PRTM) Analysis Workflow
Caption: A simplified workflow for PRTM analysis of [11C]this compound PET data.
Quantitative Data Summary
| Parameter | Value | Species | Kinetic Model | Reference |
| Test-Retest Variability (VT) | 29-38% | Human | 2-Tissue Compartment Model | [1][3] |
| Test-Retest Variability (BPND) | 16-23% | Human | Pseudo-Reference Tissue Model | [1][3] |
| Binding Potential (BPND) | 1.5 - 3 | Primate | Homologous Competition | [1][2] |
| Intact Radioligand in Plasma (60 min p.i.) | 60 ± 8% | Human | HPLC Analysis | [5] |
| Intact Radioligand in Plasma (60 min p.i.) | ~30% | Baboon | HPLC Analysis | [5] |
Visualizations
Glycine Transporter 1 (GlyT1) Signaling Pathway
Caption: Role of GlyT1 in modulating NMDA receptor activity at a glutamatergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [11C]GSK931145 Radiolabeling and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]GSK931145. The information is designed to address common challenges encountered during its radiosynthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general radiosynthesis strategy for [11C]this compound?
A1: The radiosynthesis of [11C]this compound is typically achieved through a nucleophilic substitution reaction. The most common method is the N-methylation of the corresponding desmethyl precursor using a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)[1].
Q2: What are the typical quality control parameters for a successful [11C]this compound synthesis?
A2: For a successful synthesis, the final product should meet specific quality control criteria. Key parameters include high radiochemical purity, typically greater than 99%, and a specific activity of over 39 GBq/μmol[2]. The final formulation is usually in normal saline, sterile-filtered through a 0.22-μm filter[2].
Q3: Is the radiochemical yield for [11C]this compound production usually high?
A3: The radiochemical yield for [11C]this compound has not been consistently reported in major publications[2]. As with many [11C]-labeled radiotracers, the yield can be variable and is highly dependent on the specific synthesis setup and optimization of reaction conditions.
Q4: What are the primary purification methods for [11C]this compound?
A4: Following radiosynthesis, [11C]this compound is typically purified using high-performance liquid chromatography (HPLC). This is often followed by a solid-phase extraction (SPE) step for reformulation into a physiologically compatible solution for injection[2].
Experimental Protocols
Representative Automated Radiosynthesis of [11C]this compound
This protocol is a representative example based on common automated [11C]methylation procedures. Researchers should optimize parameters for their specific automated synthesis module.
1. Preparation of [11C]Methyl Iodide:
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[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
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The [11C]CO2 is trapped and converted to [11C]CH4.
-
[11C]CH4 is then reacted with iodine vapor to produce [11C]CH3I.
-
The [11C]CH3I is trapped and purified for the labeling reaction.
2. Radiolabeling Reaction:
-
The desmethyl-GSK931145 precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF or DMSO) in the reactor of the automated synthesizer.
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A base (e.g., NaOH or a non-nucleophilic organic base) is added to deprotonate the precursor.
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The trapped [11C]CH3I is released and bubbled through the precursor solution.
-
The reaction is heated (e.g., 80-120 °C) for a short period (e.g., 3-5 minutes) to facilitate the methylation.
3. HPLC Purification:
-
The crude reaction mixture is quenched and diluted with the HPLC mobile phase.
-
The mixture is injected onto a semi-preparative HPLC column (e.g., C18).
-
The mobile phase composition and flow rate are optimized to separate [11C]this compound from unreacted precursor and other impurities.
-
The radioactive peak corresponding to [11C]this compound is collected.
4. Formulation:
-
The collected HPLC fraction is diluted with sterile water.
-
The diluted solution is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the [11C]this compound.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
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The final product is eluted from the cartridge with a small volume of ethanol (B145695) and then reformulated in sterile saline for injection.
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The final product is passed through a 0.22-μm sterile filter.
Data Summary
Table 1: Quantitative Data for [11C]this compound Synthesis
| Parameter | Reported Value | Reference |
| Radiochemical Purity | >99% | [2] |
| Specific Activity | >39 GBq/μmol | [2] |
| Radiochemical Yield | Not Reported | [2] |
Troubleshooting Guides
Radiolabeling Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Trapping Efficiency of [11C]CH3I | - Inefficient conversion of [11C]CO2 to [11C]CH3I.- Leak in the gas lines.- Inappropriate trapping material or temperature. | - Check the efficiency of the [11C]CH3I synthesis module.- Perform a leak test on the gas pathways.- Ensure the trapping column is properly packed and at the correct temperature. |
| Low Radiochemical Yield | - Incomplete deprotonation of the precursor.- Insufficient reaction temperature or time.- Degradation of the precursor or product.- Presence of impurities in reagents or solvents. | - Optimize the amount and type of base.- Systematically vary the reaction temperature and time.- Ensure high purity of the precursor and all reagents.- Use fresh, anhydrous solvents. |
| Low Specific Activity | - Contamination with stable carbon (12C) from reagents or the cyclotron target.- Inefficient purification leading to co-elution with the unlabeled standard. | - Use high-purity reagents and target gases.- Ensure the HPLC method effectively separates the radiolabeled compound from its non-radioactive counterpart. |
Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor HPLC Peak Shape (Tailing or Fronting) | - Column degradation.- Inappropriate mobile phase pH.- Column overload. | - Use a new or validated HPLC column.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.- Reduce the amount of crude material injected onto the column. |
| Co-elution of Impurities with Product | - Suboptimal HPLC mobile phase composition.- Insufficient column resolution. | - Modify the mobile phase gradient or isocratic composition.- Use a column with a different stationary phase or higher efficiency. |
| Low Recovery from SPE Cartridge | - Incomplete trapping of the product on the cartridge.- Incomplete elution of the product from the cartridge. | - Ensure the HPLC fraction is sufficiently diluted with water before loading onto the C18 cartridge.- Optimize the elution solvent volume and composition (e.g., ethanol concentration). |
Visualizations
Caption: Automated radiosynthesis workflow for [11C]this compound.
Caption: Troubleshooting decision tree for [11C]this compound synthesis.
References
- 1. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to correct for plasma free fraction variability with GSK931145
Welcome to the technical support center for GSK931145. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on correcting for plasma free fraction variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective radioligand for the Glycine Transporter Type 1 (GlyT-1). It is primarily used as a tracer in Positron Emission Tomography (PET) studies to measure the occupancy of GlyT-1 by therapeutic drug candidates. This allows researchers to establish the relationship between plasma concentrations of a GlyT-1 inhibitor and its target engagement in the brain.
Q2: Why is it critical to correct for plasma free fraction (fP) variability when working with this compound?
A2: The "free drug hypothesis" states that only the unbound fraction of a drug in plasma is able to distribute into tissues and interact with its target.[1] this compound exhibits significant species-dependent differences in plasma protein binding. For instance, the plasma free fraction in humans is approximately 8%, while in non-human primates it is around 0.8%.[2] Failing to account for this variability can lead to erroneous interpretation of pharmacokinetic and pharmacodynamic (PK/PD) data, particularly when translating findings from preclinical animal models to humans. Accurate determination and correction for fP are therefore essential for reliable quantification of target occupancy and for making informed decisions in drug development.
Q3: How does correcting for plasma free fraction impact data analysis?
A3: Correcting for the plasma free fraction allows for the calculation of the unbound drug concentration, which is the pharmacologically active component. This corrected value should be used in pharmacokinetic models to more accurately determine parameters such as the volume of distribution (Vd) and clearance (CL). For PET imaging studies with this compound, correcting for fP is crucial for accurately quantifying the binding potential (BP) and target occupancy of a GlyT-1 inhibitor. The unbound concentration of the competing drug is the relevant parameter for determining its affinity and potency at the target site.
Quantitative Data Summary
The following table summarizes the reported plasma free fraction (fP) of this compound in different species. It is important to note that these values can vary between studies and experimental conditions. Therefore, it is highly recommended to experimentally determine the fP for each study.
| Species | Plasma Free Fraction (fP) (%) | Reference |
| Human | 8 | [2] |
| Non-human Primate | 0.8 | [2] |
Experimental Protocols
Protocol: Determination of this compound Plasma Free Fraction by Ultrafiltration
This protocol outlines a general method for determining the in vitro plasma protein binding of this compound using ultrafiltration.
Materials:
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This compound
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Control plasma (from the same species as the study subjects)
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Phosphate buffered saline (PBS), pH 7.4
-
Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)
-
Centrifuge capable of maintaining 37°C
-
LC-MS/MS or other appropriate analytical method for quantifying this compound
Procedure:
-
Preparation of Spiked Plasma:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the control plasma with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should typically be less than 1% to minimize effects on protein binding.
-
Gently mix and pre-incubate the spiked plasma at 37°C for a predetermined time (e.g., 30 minutes) to allow for equilibration between the bound and unbound drug.
-
-
Ultrafiltration:
-
Pre-condition the ultrafiltration devices according to the manufacturer's instructions. This may involve a pre-spin with buffer or water to remove any preservatives.
-
Add a defined volume of the pre-incubated spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time. The centrifugation time should be optimized to obtain a sufficient volume of ultrafiltrate without excessive concentration of the protein-bound drug in the retentate.[3]
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate from the collection tube.
-
Measure the concentration of this compound in the ultrafiltrate (representing the unbound concentration, Cu) using a validated analytical method.
-
Measure the total concentration of this compound in an aliquot of the spiked plasma that was not subjected to ultrafiltration (Ctotal).
-
-
Calculation of Plasma Free Fraction (fP):
-
The plasma free fraction is calculated using the following equation: fP = (Cu / Ctotal) x 100%
-
Troubleshooting Guide
Q1: The measured plasma free fraction is higher than expected or varies significantly between replicates. What could be the cause?
A1:
-
Issue: Incomplete equilibration.
-
Solution: Ensure that the spiked plasma is pre-incubated for a sufficient time at 37°C to allow the drug to reach binding equilibrium. The optimal incubation time should be determined empirically.
-
-
Issue: Non-specific binding to the ultrafiltration device.
-
Solution: Some compounds can bind to the filter membrane or the plastic of the device, leading to an underestimation of the unbound concentration and thus an overestimation of the bound fraction.[4] Pre-conditioning the device as recommended by the manufacturer can help saturate these non-specific binding sites. It is also advisable to test for non-specific binding by running a control sample of the drug in buffer without plasma.
-
-
Issue: Temperature fluctuations.
-
Solution: Protein binding is temperature-dependent. Maintain a constant temperature of 37°C throughout the incubation and centrifugation steps.
-
Q2: The concentration of this compound in the ultrafiltrate is too low to be accurately quantified.
A2:
-
Issue: High degree of plasma protein binding.
-
Solution: For highly bound compounds, the unbound concentration may be below the limit of quantification of the analytical method. Consider using a more sensitive analytical method or increasing the initial concentration of this compound in the plasma, ensuring it remains within a clinically relevant range. Alternatively, equilibrium dialysis, which can be more suitable for highly bound drugs, could be considered.[5]
-
Q3: How do I correct my pharmacokinetic data using the determined plasma free fraction?
A3: To correct your total plasma concentration data, you will use the experimentally determined plasma free fraction (fP). The unbound concentration (Cu) is calculated as follows:
Cu = Ctotal x (fP / 100)
Where:
-
Cu is the unbound drug concentration.
-
Ctotal is the total measured drug concentration in plasma.
-
fP is the experimentally determined plasma free fraction in percent.
This calculated Cu should then be used in your subsequent pharmacokinetic and pharmacodynamic modeling.
Visualizations
GlyT-1 Signaling Pathway in Schizophrenia
Caption: GlyT-1's role in modulating NMDA receptor activity.
Experimental Workflow for Plasma Free Fraction Correction
Caption: Workflow for fP determination and data correction.
References
Minimizing off-target binding of [11C]GSK931145
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [11C]GSK931145, a positron emission tomography (PET) ligand for the glycine (B1666218) transporter type 1 (GlyT-1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly minimizing off-target binding, during experimental procedures.
Troubleshooting Guide: Minimizing Off-Target Binding
High off-target or non-specific binding can obscure the specific signal from GlyT-1, leading to inaccurate quantification and interpretation of PET imaging studies. The following guide provides potential causes and solutions for minimizing off-target binding of [11C]this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal across the brain | Lipophilicity of the tracer: [11C]this compound has a logD of 2.53, which, while enabling blood-brain barrier penetration, can contribute to non-specific binding to lipid-rich tissues like myelin.[1][2] | 1. Optimize uptake time: Allow sufficient time for the tracer to distribute and for non-specific binding to wash out from tissues before image acquisition. 2. Blocking studies: Perform a baseline scan and a second scan after administering a saturating dose of a non-radioactive GlyT-1 inhibitor (e.g., GSK1018921) to determine the level of non-displaceable binding.[3][4] 3. Advanced data analysis: Employ kinetic modeling that can differentiate between specific and non-specific binding compartments. |
| Unexpectedly high signal in regions with low GlyT-1 density | Off-target binding to other receptors or transporters: While this compound is highly selective for GlyT-1 over GlyT-2, interactions with other molecular targets cannot be entirely ruled out.[1][2] | 1. In vitro autoradiography: Characterize the binding of [11C]this compound on brain tissue sections from relevant species to identify regions of high non-specific binding. 2. Competition binding assays: Test the affinity of this compound against a panel of other relevant CNS receptors and transporters. |
| Poor test-retest reproducibility | Variability in non-specific binding: Fluctuations in physiological conditions or experimental procedures can impact the level of non-specific binding between scans. In humans, test-retest variability for total distribution volume (VT) was high (29-38%).[3] | 1. Standardize experimental conditions: Ensure consistent subject preparation (e.g., fasting), anesthesia, and tracer administration protocols. 2. Use a pseudo-reference tissue model: This approach can improve test-retest reproducibility of the binding potential (BPND) to 16-23%.[3] |
| Contamination from meningeal or sinus signal | Proximity of GlyT-1 rich regions to areas with high non-specific uptake: Off-target binding in the meninges and sinuses can "spill-in" to adjacent brain regions, artificially inflating the signal.[5][6] | 1. Image correction techniques: Apply partial volume correction (PVC) algorithms to minimize spill-over effects from neighboring tissues.[7] 2. Mask erosion: Erode the region of interest (ROI) mask to exclude voxels on the border that are most likely to be contaminated by meningeal signal.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of [11C]this compound and its relevance?
A1: [11C]this compound is a selective radioligand for the glycine transporter type 1 (GlyT-1).[1][9] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission at N-methyl-D-aspartate (NMDA) receptors.[2] As impaired NMDA receptor function is implicated in schizophrenia, GlyT-1 is a key target for drug development in this and other neuropsychiatric disorders.[1][2]
Q2: What is the binding selectivity of this compound?
A2: this compound is highly selective for GlyT-1 over GlyT-2. The pIC50 (-logIC50) values are 8.4 for GlyT-1 and 4.6 for GlyT-2.[1][2]
Q3: How can I quantify the specific binding of [11C]this compound in my PET study?
A3: To quantify specific binding, a blocking study is recommended. This involves two PET scans: a baseline scan with [11C]this compound alone and a second scan where a non-radioactive GlyT-1 inhibitor, such as GSK1018921, is administered before the radiotracer.[1] The difference in tracer uptake between the two scans represents the specific binding to GlyT-1.
Q4: What are the expected brain regions with high uptake of [11C]this compound?
A4: [11C]this compound shows a heterogeneous uptake pattern in the brain, which is consistent with the known distribution of GlyT-1. The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[3][4]
Q5: Are there species differences to consider when using [11C]this compound?
A5: Yes, significant differences have been observed between primates and humans. While the brain distribution and binding potential values are similar, the plasma free fraction is much lower in humans (0.8%) compared to primates (8%), and brain delivery (K1) is also lower in humans.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Physicochemical Properties
| Parameter | Value | Reference |
| pIC50 for GlyT-1 | 8.4 | [1][2] |
| pIC50 for GlyT-2 | 4.6 | [1][2] |
| pKi in rat cortex | 8.97 | [1][2] |
| logD | 2.53 | [1][2] |
Table 2: Biodistribution of [11C]this compound in Humans (Mean Residence Time in hours)
| Organ | Residence Time (h) |
| Liver | 0.138 |
| Lungs | 0.026 |
| Kidneys | 0.024 |
| Intestines | Not specified |
| Brain | Not specified |
| Data derived from whole-body PET scans in healthy human volunteers. The primary route of clearance is intestinal, with no urinary excretion observed. The liver is the organ with the highest radiation-absorbed dose.[10][11] |
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Determine Specific Binding
Objective: To quantify the specific binding of [11C]this compound to GlyT-1 in the brain.
Materials:
-
[11C]this compound radiotracer
-
GlyT-1 inhibitor (e.g., GSK1018921)
-
PET/CT or PET/MR scanner
-
Anesthetized research subject (animal or human)
-
Arterial line for blood sampling (optional, for full kinetic modeling)
Procedure:
-
Baseline Scan: a. Anesthetize the subject and position them in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus injection of [11C]this compound intravenously. d. Acquire dynamic PET data for 90-120 minutes. e. If using arterial input function, collect arterial blood samples throughout the scan to measure plasma radioactivity and metabolite levels.
-
Blocking Scan: a. On a separate day, or after sufficient decay of radioactivity, prepare the same subject for a second scan. b. Pre-treat the subject with an intravenous injection of a GlyT-1 inhibitor (e.g., GSK1018921) at a dose sufficient to saturate the transporters. The timing of pre-treatment should be based on the pharmacokinetics of the blocking agent. c. Administer a bolus injection of [11C]this compound. d. Acquire and reconstruct dynamic PET data as in the baseline scan.
Data Analysis:
-
Draw regions of interest (ROIs) on the brain images for both scans.
-
Generate time-activity curves (TACs) for each ROI.
-
The TACs from the blocking scan represent the non-displaceable binding.
-
Calculate the specific binding, often expressed as the binding potential (BPND), using an appropriate kinetic model (e.g., two-tissue compartmental model or a reference tissue model).
Visualizations
Caption: Role of GlyT-1 in glutamatergic neurotransmission and its inhibition by [11C]this compound.
Caption: Workflow for a [11C]this compound PET blocking study.
Caption: Decision tree for troubleshooting high off-target binding of [11C]this compound.
References
- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. direct.mit.edu [direct.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and Radiation Dosimetry of the Glycine Transporter-1 Ligand 11C-GSK931145 Determined from Primate and Human Whole-Body PET | springermedicine.com [springermedicine.com]
Technical Support Center: [11C]GSK931145 Plasma Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of the PET radioligand [11C]GSK931145 in plasma during experimental procedures.
Troubleshooting Guide
This guide addresses common issues related to the rapid metabolism of [11C]this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low percentage of intact radioligand in plasma soon after injection. | Rapid in vivo metabolism is a known characteristic of [11C]this compound. | This is an expected finding. It is crucial to implement a robust and rapid protocol for blood sampling and metabolite analysis to accurately determine the arterial input function. Consider fitting the parent fraction data to a mathematical function to reduce noise and allow for reliable interpolation and extrapolation. |
| High variability in metabolite measurements between subjects or experiments. | Inconsistent timing of blood sample collection and processing. Differences in sample handling and storage. Subject-specific metabolic rates. | Standardize the blood sampling and processing protocol across all experiments. Ensure immediate centrifugation of blood samples at a refrigerated temperature and prompt protein precipitation. Account for potential inter-subject variability in metabolism in the study design and data analysis. |
| Poor quality of PET images, such as low signal-to-noise ratio. | A high fraction of radiometabolites in circulation can contribute to background noise, especially if they are not cleared rapidly from the tissue of interest. | Ensure accurate correction for plasma radiometabolites in the arterial input function used for kinetic modeling. Investigate the tissue kinetics of the major radiometabolites if possible. |
| Difficulty in quantifying specific binding in the brain. | The rapid decrease in the parent radioligand concentration in plasma can complicate kinetic modeling and the accurate estimation of binding parameters. | Employ advanced kinetic modeling techniques that can account for a rapidly changing input function. Ensure high-quality and frequent arterial blood sampling to accurately capture the peak and subsequent rapid decline of the parent compound. |
Frequently Asked Questions (FAQs)
Q1: How fast is [11C]this compound metabolized in plasma?
A1: [11C]this compound undergoes rapid metabolism in vivo. Studies have shown species-dependent differences in the rate of metabolism. For instance, in pigs, approximately 75% of the radioligand is metabolized within 60 minutes post-injection. In baboons, around 30% of the intact radioligand remains in arterial plasma at 60 minutes post-injection. In humans, a study reported that 60 ± 8% of the radioligand remained intact in arterial plasma one hour after injection when co-administered with a GlyT-1 inhibitor.[1]
Q2: What are the known metabolic pathways for [11C]this compound?
A2: The specific metabolic pathways of [11C]this compound have not been extensively detailed in the public domain. However, based on its chemical structure, a benzamide, potential metabolic transformations could involve N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions such as glucuronidation. The primary route of clearance for this tracer and its metabolites is through the intestines, with high activity observed in the liver, suggesting significant hepatic metabolism.[2]
Q3: How can I accurately measure the parent fraction of [11C]this compound in plasma?
A3: Accurate measurement of the parent fraction requires rapid blood sampling, immediate processing to plasma, and efficient protein precipitation followed by analysis using high-performance liquid chromatography (HPLC) with a radioactivity detector. Due to the short half-life of Carbon-11 (20.4 minutes), the entire process from blood collection to HPLC analysis needs to be performed swiftly.
Q4: What is the impact of rapid metabolism on PET imaging with [11C]this compound?
A4: The rapid metabolism of [11C]this compound presents a significant challenge for quantitative PET imaging. The presence of radiometabolites in the plasma necessitates accurate and frequent measurement to correct the arterial input function. If radiometabolites cross the blood-brain barrier, they can contribute to non-specific binding and increase the background signal, thereby reducing the specific-to-nonspecific binding ratio and complicating the quantification of Glycine Transporter Type 1 (GlyT-1) availability.
Q5: Can the metabolism of [11C]this compound be inhibited?
A5: Co-administration of a GlyT-1 inhibitor has been shown to alter the metabolism of [11C]this compound. In a human study, administration of the GlyT-1 inhibitor GSK1018921 resulted in 60 ± 8% of the radioligand remaining intact in arterial plasma at 1 hour post-injection, which is higher than what has been observed in some animal studies without a blocker.[1] This suggests that blocking the target transporter may influence the biodistribution and subsequent metabolism of the radiotracer.
Data Presentation
Table 1: Percentage of Intact [11C]this compound in Plasma Over Time
| Species | Time Post-Injection (minutes) | Percentage of Intact Radioligand | Study Condition |
| Pig | 60 | ~25% | Baseline |
| Baboon | 60 | ~30% | Baseline |
| Human | 60 | 60 ± 8% | With GSK1018921 (GlyT-1 inhibitor) |
Experimental Protocols
Protocol for Blood Sampling and Plasma Preparation
-
Blood Collection:
-
Collect arterial blood samples at predefined time points into pre-chilled tubes containing an anticoagulant (e.g., EDTA).
-
For early time points (first 5-10 minutes), rapid manual or automated sampling is recommended.
-
-
Plasma Separation:
-
Immediately after collection, centrifuge the blood samples at approximately 3,000-4,000 x g for 3-5 minutes at 4°C.
-
-
Plasma Collection:
-
Carefully aspirate the plasma supernatant and transfer it to a clean, pre-chilled tube.
-
-
Storage:
-
If not proceeding immediately to protein precipitation, store the plasma samples on ice and process them as quickly as possible to minimize ex vivo metabolism.
-
Protocol for Plasma Protein Precipitation and HPLC Analysis
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 200 µL), add a cold organic solvent such as acetonitrile (B52724) in a 2:1 or 3:1 ratio (solvent:plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the parent radioligand and its metabolites.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto an HPLC system equipped with a radioactivity detector.
-
Column: A reverse-phase column such as a Phenomenex Sphereclone ODS has been reported for this analysis.
-
Mobile Phase: A typical mobile phase for such separations would be a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation between the parent compound and its metabolites.
-
Flow Rate: A flow rate of 1-2 mL/min is common for analytical HPLC.
-
Detection: Monitor the eluent with a radioactivity detector to quantify the peaks corresponding to the parent [11C]this compound and its radiometabolites.
-
Quantification: Calculate the percentage of the parent compound by dividing the area of the parent peak by the total area of all radioactive peaks.
-
Visualizations
Caption: Experimental workflow for a PET study with [11C]this compound, including metabolite analysis.
Caption: Factors associated with the rapid metabolism of [11C]this compound and its impact on PET imaging.
References
Technical Support Center: [11C]GSK931145 Brain Imaging Motion Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when performing motion correction for [11C]GSK931145 brain Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. Why is motion correction crucial for [11C]this compound brain PET imaging? | Patient motion during a PET scan, even if minimal, can lead to significant image blurring, artifacts, and inaccurate quantification of tracer uptake.[1][2][3] This is particularly critical for a radioligand like [11C]this compound, where precise measurement of GlyT1 availability is essential for drug development studies.[4][5][6] Motion can compromise the diagnostic accuracy and the reliability of kinetic modeling.[2][3] |
| 2. What are the common sources of motion in brain PET studies? | The primary sources of motion in brain PET are involuntary head movements, which can be caused by patient discomfort, coughing, swallowing, or restlessness during the often lengthy scan times.[7] Respiratory and cardiac motion have a lesser direct impact on the brain itself but can contribute to bulk patient movement.[1][3] |
| 3. What are the main approaches to motion correction in PET imaging? | There are two main strategies for motion correction: Hardware-driven (prospective) methods that use external tracking systems (e.g., optical cameras) to monitor motion in real-time, and Data-driven (retrospective) methods that extract motion information directly from the acquired PET data.[3] Both can be implemented using either frame-based or event-by-event correction techniques.[8] |
| 4. What is the difference between frame-based and event-by-event motion correction? | Frame-based correction involves dividing the PET data into shorter time frames. If motion is detected between frames, the frames are realigned before being summed into a final image. This method is effective for correcting slow drifts but can be less accurate for abrupt movements within a frame.[8][9] Event-by-event correction , which requires list-mode data acquisition, corrects the line of response for each detected positron annihilation event based on real-time motion tracking. This is generally considered the more accurate method, especially for complex motion patterns.[8][10][11] |
| 5. How does motion affect the quantitative accuracy of [11C]this compound binding estimates? | Motion can lead to a smearing of the PET signal, causing a reduction in the measured standardized uptake value (SUV) in high-uptake regions and an overestimation in low-uptake areas.[3] This can significantly impact the calculation of kinetic parameters such as the total volume of distribution (VT) and binding potential (BPND), potentially leading to erroneous conclusions about GlyT1 occupancy by a therapeutic agent.[5][8] |
Troubleshooting Guides
Issue 1: Blurring or Ghosting Artifacts in Reconstructed [11C]this compound Images
Possible Cause: Patient head motion during the scan.
Troubleshooting Steps:
-
Review Motion Tracking Data: If a hardware-based motion tracking system was used, analyze the motion data to identify the timing and magnitude of the movement.
-
Implement Retrospective Motion Correction: If the data was acquired in list-mode, apply a data-driven motion correction algorithm. These algorithms can retrospectively identify and correct for motion in the data.[2][3]
-
Frame-Based Realignment: For data not in list-mode, attempt a frame-based realignment. Divide the dynamic scan into shorter frames and use image registration to align them. Be aware that this may not correct for intra-frame motion.[8][9]
-
Refine Reconstruction Parameters: In some cases, iterative reconstruction algorithms can be less sensitive to minor motion artifacts compared to filtered back-projection.
Issue 2: Inconsistent Quantitative Values (SUV, VT, BPND) Across Subjects or Sessions
Possible Cause: Uncorrected subject motion leading to variability in quantitative measurements.
Troubleshooting Steps:
-
Standardize Head Fixation: Ensure consistent and comfortable head fixation for all subjects to minimize the potential for motion.
-
Mandatory Motion Correction: Implement a standardized motion correction protocol for all [11C]this compound studies.
-
Quality Control of Motion Correction: Visually inspect the motion-corrected images and compare them to the uncorrected images to ensure that the correction has improved image quality.
-
Evaluate Impact of Motion Correction on Quantification: Re-analyze the data with and without motion correction to assess the magnitude of the effect on your quantitative results. Studies with other tracers have shown that motion correction can significantly reduce the variability of regional tracer uptake values.[12]
Issue 3: Misalignment Between PET and Anatomical (MRI/CT) Images
Possible Cause: Patient motion occurring between the anatomical scan and the PET scan, or during the PET scan itself.
Troubleshooting Steps:
-
Utilize Simultaneous PET/MR: If available, simultaneous PET/MR acquisition can significantly reduce misalignment between the two modalities.[13]
-
Co-registration with Motion-Corrected PET: Perform the co-registration of the anatomical image to the motion-corrected PET image, not the uncorrected one.
-
Image-Based Registration: Use robust image registration algorithms to align the PET and anatomical images. Mutual information-based methods are common for multi-modal image registration.[13]
-
Visual Verification: Always visually inspect the fused images to ensure accurate alignment, particularly in key brain regions of interest for GlyT1.
Quantitative Data Summary
The following table summarizes the potential impact of motion and its correction on quantitative PET measurements, based on studies with various radiotracers. While not specific to [11C]this compound, these findings illustrate the importance of motion correction.
| Radiotracer | Motion Type | Correction Method | Key Finding | Reference |
| 18F-FDG & 11C-RAC | Head Motion | Data-Driven Algorithm | Brain region error of -0.3±2.8% and -0.4±3.2% respectively after correction. | [2] |
| 18F-FDG | Head Motion | fMRI-based Correction | Mean relative change of ~4% in regional SUVR after correction. | [2] |
| General Brain PET | Intra-frame Motion (>5mm) | Frame-Based Correction | ~9% bias in ROI intensities, ~5% in VT, and ~10% in BPND estimates. | [8] |
| [11C]raclopride | Head Motion | Optical Tracking System | Irregularities in time-activity curves were removed after motion correction. | [10] |
| [18F]-FDDNP | Head Motion | Retrospective Image-Based | Variability of regional DVR values decreased on average by >18% after correction. | [12] |
Experimental Protocols
Protocol 1: Hardware-Based Motion Correction using an Optical Tracking System
This protocol describes a generalized workflow for implementing motion correction with an external optical tracking system.
-
System Setup:
-
Position the optical tracking camera in the scanner room with a clear line of sight to the patient's head.
-
Attach a lightweight, rigid marker to the patient's head or a custom-fitted thermoplastic mask.
-
-
Calibration:
-
Perform a cross-calibration procedure to align the coordinate systems of the PET scanner and the motion tracking system.
-
-
Data Acquisition:
-
Acquire PET data in list-mode.
-
The motion tracking system will continuously record the position and orientation of the head marker throughout the scan.
-
Synchronize the timeline of the motion tracking data with the PET data acquisition.[10]
-
-
Data Correction:
-
Apply an event-by-event correction algorithm. For each detected event, use the corresponding motion data to transform the line of response (LOR) to its correct position in a stationary reference frame.
-
-
Image Reconstruction:
-
Reconstruct the motion-corrected list-mode data to generate a motion-free image.
-
Protocol 2: Data-Driven Motion Correction
This protocol outlines a general approach for retrospective, data-driven motion correction.
-
Data Acquisition:
-
Acquire PET data in list-mode.
-
-
Data Binning:
-
Divide the list-mode data into a series of short time frames (e.g., 30-60 seconds).
-
-
Image Reconstruction of Frames:
-
Reconstruct an image for each individual time frame.
-
-
Motion Estimation:
-
Select a reference frame (often one of the early frames).
-
Use an image registration algorithm to align each subsequent frame to the reference frame. This will generate a set of transformation parameters (translations and rotations) for each frame.
-
-
Frame Realignment and Summation:
-
Apply the estimated transformations to their respective frames to align them in a common space.
-
Sum the aligned frames to create a motion-corrected image.
-
Visualizations
Caption: Workflow for hardware-based motion correction.
References
- 1. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 3. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Evaluation of motion correction methods in human brain PET imaging--a simulation study based on human motion data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hug.ch [hug.ch]
- 10. The design and implementation of a motion correction scheme for neurological PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 12. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motion correction of simultaneous brain PET/MR images based on tracer uptake characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of GSK931145 in cross-species studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET ligand GSK931145 in cross-species studies. Our goal is to help you overcome the limitations of this compound and ensure the successful translation of your findings from preclinical models to human subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a selective radioligand for the Glycine (B1666218) Transporter Type 1 (GlyT-1). Its primary application is as a positron emission tomography (PET) tracer, designated as [¹¹C]this compound, for the in vivo imaging and quantification of GlyT-1 in the brain.[1][2][3] This allows for the assessment of GlyT-1 distribution and density, which is crucial in the development of drugs targeting this transporter, particularly for conditions like schizophrenia.[1]
Q2: In which species has [¹¹C]this compound been studied?
[¹¹C]this compound has been evaluated in pigs, non-human primates (baboons), and humans.[1][3]
Q3: What are the main limitations of using [¹¹C]this compound in cross-species studies?
The primary limitations stem from significant pharmacokinetic differences between species, particularly between non-human primates and humans. These include:
-
Plasma Protein Binding: The fraction of this compound that is free in the plasma (unbound to proteins) is substantially lower in humans compared to primates.[1]
-
Brain Delivery: The rate of delivery of the tracer to the brain is also significantly lower in humans.[1]
-
Test-Retest Reproducibility: In humans, the test-retest reproducibility of some quantitative imaging parameters can be poor, depending on the analytical model used.[1]
These differences can complicate the direct comparison and extrapolation of data from animal models to human clinical trials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with [¹¹C]this compound.
Issue 1: Discrepancy in Brain Uptake Values Between Species
-
Problem: You observe significantly lower brain uptake of [¹¹C]this compound in humans compared to your non-human primate model, making direct comparisons of target engagement challenging.
-
Root Cause: This is an expected finding due to inherent physiological differences. The key contributing factors are the higher plasma protein binding and lower brain delivery (K₁) of this compound in humans.[1]
-
Solution:
-
Measure Species-Specific Plasma Free Fraction (fₚ): It is critical to measure the unbound fraction of [¹¹C]this compound in the plasma for each species studied. This can be done using techniques like equilibrium dialysis or ultrafiltration.
-
Incorporate fₚ into Kinetic Modeling: Use the species-specific fₚ values in your PET data analysis. The volume of distribution (Vₜ) normalized for the free fraction (Vₜ/fₚ) can provide a more comparable measure of target binding across species.
-
Focus on Occupancy Studies: In drug development, receptor occupancy (RO) is often a more translatable metric than absolute uptake values. By performing baseline and post-drug scans, you can calculate the percentage of GlyT-1 occupied by your therapeutic candidate, which helps to normalize for differences in tracer delivery.
-
Issue 2: Poor Test-Retest Reproducibility in Human Studies
-
Problem: You are conducting a longitudinal study in humans and find high variability in your quantitative PET measures (e.g., Vₜ) between test and retest scans in the same individual.
-
Root Cause: The test-retest reproducibility of [¹¹C]this compound in humans has been shown to be poor when using a standard two-tissue compartmental model.[1]
-
Solution:
-
Utilize a Pseudo-Reference Tissue Model: The use of a pseudo-reference tissue model for analysis has been shown to improve the test-retest reproducibility of the binding potential (BPₙₔ).[1]
-
Standardize Subject Preparation: Ensure consistent patient preparation for each scan, including fasting state, time of day for the scan, and instructions to avoid certain medications or substances that could interfere with the measurement.
-
Optimize Scan Duration and Reconstruction Parameters: Longer scan durations can improve signal-to-noise ratio. Consistent and optimized image reconstruction parameters are also crucial for reducing variability.
-
Issue 3: Difficulty in Defining a True Reference Region in the Brain
-
Problem: You are attempting to use a reference region-based method for quantification, but cannot identify a brain region devoid of GlyT-1 to serve as a reliable reference.
-
Root Cause: Homologous competition studies in primates have indicated that there is no viable reference region for [¹¹C]this compound, as specific binding is observed throughout the brain.[1]
-
Solution:
-
Arterial Blood Sampling is Recommended: For the most accurate quantification, arterial blood sampling is necessary to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
-
Utilize Kinetic Modeling: Employ compartmental modeling (e.g., two-tissue compartment model) with the arterial input function to estimate kinetic parameters such as K₁, k₂, k₃, k₄, and Vₜ.
-
Pseudo-Reference Tissue Model as an Alternative: If arterial sampling is not feasible, a pseudo-reference tissue model can be used, as mentioned for improving test-retest reproducibility. This approach does not assume a region is devoid of receptors but makes other assumptions to estimate binding potential.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cross-species differences of [¹¹C]this compound and a related GlyT-1 inhibitor.
Table 1: Cross-Species Pharmacokinetic Parameters of [¹¹C]this compound
| Parameter | Non-Human Primate (Baboon) | Human | Reference |
| Plasma Free Fraction (fₚ) | 8% | 0.8% | [1] |
| Brain Delivery (K₁) (mL·cm⁻³·min⁻¹) | 0.126 | 0.025 | [1] |
Table 2: Test-Retest Variability of [¹¹C]this compound in Humans
| Quantification Model | Parameter | Variability (VAR) | Reference |
| Two-Tissue Compartmental Model | Vₜ | 29-38% | [1] |
| Pseudo-Reference Tissue Model | BPₙₔ | 16-23% | [1] |
Table 3: EC₅₀ Estimates for the GlyT-1 Inhibitor GSK1018921
| Species | EC₅₀ (ng/mL) | Reference |
| Non-Human Primate (Baboon) | 22.5 | [1] |
| Human | 45.7 | [1] |
Experimental Protocols
Protocol 1: [¹¹C]this compound PET Imaging in Non-Human Primates (Baboons)
-
Animal Preparation:
-
Fast the baboon overnight prior to the scan.
-
Anesthetize the animal (e.g., with ketamine induction followed by isoflurane (B1672236) maintenance).
-
Place intravenous catheters for radiotracer injection and arterial blood sampling.
-
Position the animal in the PET scanner with the head securely fixed to minimize motion.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹¹C]this compound intravenously. A typical dose is around 81 ± 14 MBq.[3]
-
-
PET Data Acquisition:
-
Start dynamic PET scanning of the brain simultaneously with the tracer injection.
-
Acquire data for a total of 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Analyze plasma samples using HPLC to determine the fraction of unchanged parent radiotracer over time.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images with correction for attenuation, scatter, and random coincidences.
-
Generate time-activity curves (TACs) for various brain regions of interest.
-
Use the metabolite-corrected arterial plasma TAC as the input function for kinetic modeling (e.g., two-tissue compartment model) to estimate Vₜ.
-
Protocol 2: [¹¹C]this compound PET Imaging in Humans
-
Subject Preparation:
-
Instruct subjects to fast for at least 4-6 hours before the scan.
-
Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
-
Position the subject comfortably in the PET scanner to minimize motion during the scan. A head fixation device is recommended.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹¹C]this compound intravenously. A typical dose is around 304 ± 113 MBq.[3]
-
-
PET Data Acquisition:
-
Begin dynamic PET scanning of the brain at the time of injection.
-
Acquire data for 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Follow a similar blood sampling schedule as described for non-human primates.
-
Process and analyze blood samples to obtain the metabolite-corrected arterial input function.
-
-
Data Analysis:
-
Perform image reconstruction and generate regional brain TACs.
-
Apply kinetic modeling using the arterial input function. Given the test-retest variability, consider using a pseudo-reference tissue model if arterial sampling is not feasible or for comparative analysis.
-
Visualizations
Caption: GlyT-1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.
Caption: Workflow for cross-species PET studies with [¹¹C]this compound.
References
- 1. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GlyT-1 PET Tracers: [11C]GSK931145 vs. [18F]MK-6577
For Researchers, Scientists, and Drug Development Professionals
The Glycine (B1666218) Transporter Type 1 (GlyT-1) has emerged as a critical target in the development of novel therapeutics for schizophrenia and other neurological disorders. Positron Emission Tomography (PET) imaging of GlyT-1 allows for the in-vivo quantification of transporter availability and occupancy, providing invaluable data for drug development programs. This guide offers a detailed comparison of two prominent GlyT-1 PET tracers, [11C]GSK931145 and [18F]MK-6577, to aid researchers in selecting the optimal imaging agent for their specific needs.
Introduction to GlyT-1 and its Role in Neurotransmission
Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[1][2] The Glycine Transporter Type 1 (GlyT-1), located on glial cells and neurons, regulates the concentration of glycine in the synaptic cleft by reuptake.[1][3][4] Inhibition of GlyT-1 increases synaptic glycine levels, thereby enhancing NMDA receptor function. This mechanism is of particular interest in schizophrenia, where NMDA receptor hypofunction is a leading hypothesis for the underlying pathophysiology of cognitive and negative symptoms.[5][6][7]
Below is a diagram illustrating the role of GlyT-1 in a glutamatergic synapse.
Quantitative Comparison of Tracers
The selection of a PET tracer is often dictated by its pharmacokinetic properties, binding characteristics, and reproducibility. The following tables summarize the key quantitative data for [11C]this compound and [18F]MK-6577 based on human studies.
Table 1: Pharmacokinetic and Binding Properties
| Parameter | [11C]this compound | [18F]MK-6577 | Reference(s) |
| Isotope Half-life | 20.4 minutes | 109.8 minutes | N/A |
| Brain Uptake | Good brain penetration[8] | Good uptake into the brain[9] | [8][9] |
| Highest Uptake Regions | Midbrain, thalamus, cerebellum[10] | Pons, thalamus, cerebellum[5][9] | [5][9][10] |
| Binding Potential (BPND) | 1.5 - 3 (in primates)[10] | Pons: 4.1 ± 0.43, Cortex: 0.60 ± 0.23 | [10][11] |
| Metabolism | ~40% parent compound at 60 min p.i. in humans[1] | Forms more polar metabolites[9] | [1][9] |
| Reference Region | No viable reference region identified[10] | No reference region identified[5][11] | [5][10][11] |
Table 2: Test-Retest Variability
| Parameter | [11C]this compound | [18F]MK-6577 | Reference(s) |
| Total Volume of Distribution (VT) | Poor (29-38%) with 2-tissue compartmental model | <14% in all regions | [5][10] |
| Binding Potential (BPND) | Improved (16-23%) with pseudo-reference tissue model | Not explicitly stated, but VT variability is low | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of typical experimental protocols for PET imaging with [11C]this compound and [18F]MK-6577.
[11C]this compound PET Imaging Protocol
A typical study involving [11C]this compound is an open-label, single-dose PET occupancy study.[4]
Workflow for [11C]this compound PET Imaging
Details:
-
Radiotracer Administration: Subjects receive an intravenous bolus injection of [11C]this compound.[12]
-
PET Scan Acquisition: A dynamic PET scan of the brain is acquired for approximately 120 minutes post-injection.[12]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function and for metabolite analysis.
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling, often a two-tissue compartmental model, is applied to estimate the total volume of distribution (VT). Due to the lack of a true reference region, a pseudo-reference tissue model may be used to calculate the binding potential (BPND).[10]
[18F]MK-6577 PET Imaging Protocol
Studies with [18F]MK-6577 often involve dosimetry, test-retest, and occupancy evaluations.
Workflow for [18F]MK-6577 PET Imaging
Details:
-
Radiotracer Administration: Subjects receive an intravenous injection of [18F]MK-6577.
-
Dosimetry: Serial whole-body scans are performed to estimate the effective radiation dose.[5]
-
Test-Retest Scans: To determine reproducibility, subjects undergo two PET scans separated by a certain period. Arterial input functions are measured.[5]
-
Occupancy Studies: A baseline scan is performed, followed by administration of a GlyT-1 inhibitor and a second PET scan to measure receptor occupancy.[5]
-
Data Analysis: Time-activity curves are analyzed using a two-tissue compartmental model to determine VT. For occupancy studies where an arterial input function may not be available for the second scan, a population-based input function or pseudo-reference tissue models (using the cortex) are employed.[5][11]
Discussion and Conclusion
Both [11C]this compound and [18F]MK-6577 are valuable tools for imaging GlyT-1 in the human brain. However, the available data suggests that [18F]MK-6577 holds several advantages over [11C]this compound.
The most significant advantage of [18F]MK-6577 is its superior test-retest variability for VT (<14%), compared to the poor reproducibility of VT (29-38%) for [11C]this compound when using a standard two-tissue compartmental model.[5][10] While the variability of [11C]this compound's BPND can be improved with a pseudo-reference tissue model, the inherently better stability of [18F]MK-6577's VT is a considerable asset for longitudinal studies and for detecting subtle changes in GlyT-1 availability.
Furthermore, the longer half-life of Fluorine-18 (109.8 minutes) compared to Carbon-11 (20.4 minutes) allows for more flexibility in tracer production and distribution, and potentially longer scan durations to achieve better signal-to-noise ratios. It has been noted that [18F]MK-6577 exhibits faster kinetics and a higher specific binding signal compared to [11C]this compound.
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Role of glial and neuronal glycine transporters in the control of glycinergic and glutamatergic synaptic transmission in lamina X of the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced glycine transporter type 1 expression leads to major changes in glutamatergic neurotransmission of CA1 hippocampal neurones in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization of the GLYT1 glycine transporter at glutamatergic synapses in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GlyT-1 PET Radioligands: GSK931145 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The glycine (B1666218) transporter type 1 (GlyT-1) has emerged as a critical target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia. Positron Emission Tomography (PET) imaging of GlyT-1 allows for the in vivo quantification of transporter density and occupancy, playing a pivotal role in drug development. This guide provides a detailed comparison of the pioneering GlyT-1 radioligand, [¹¹C]GSK931145, with other key GlyT-1 PET radiotracers, supported by experimental data and methodologies.
Introduction to GlyT-1 and its Role in Neurotransmission
The glycine transporter type 1 (GlyT-1) is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By regulating the concentration of synaptic glycine, GlyT-1 modulates NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to enhance NMDA receptor function, a key strategy in the treatment of schizophrenia.
Below is a diagram illustrating the role of GlyT-1 in the glutamatergic synapse.
Caption: Role of GlyT-1 in the Glutamatergic Synapse.
Comparative Analysis of GlyT-1 PET Radioligands
Several radioligands have been developed for imaging GlyT-1. This section compares the key characteristics of [¹¹C]this compound with other notable tracers, including [¹⁸F]MK-6577 and [¹¹C]RO5013853.
Quantitative Data Summary
The following tables summarize the key quantitative data for the compared GlyT-1 PET radioligands.
Table 1: In Vitro Binding Affinity and Selectivity
| Radioligand | Target | pIC₅₀ (-logIC₅₀) | pKᵢ (-logKᵢ) | Selectivity for GlyT-1 over GlyT-2 |
| [¹¹C]this compound | GlyT-1 | 8.4[1] | 8.97 (rat cortex)[1] | High (pIC₅₀ for GlyT-2 is 4.6)[1] |
| [¹⁸F]MK-6577 | GlyT-1 | 8.7 (IC₅₀ = 2 nM) | 8.4 (Kᵢ = 4 nM) | >1000-fold |
| [¹¹C]RO5013853 | GlyT-1 | 8.1 (IC₅₀ = 7.8 nM) | N/A | High |
N/A: Not available in the reviewed literature.
Table 2: In Vivo Performance in Humans
| Radioligand | Brain Uptake (K₁) (mL·cm⁻³·min⁻¹) | Volume of Distribution (Vₜ) (mL/mL) | Test-Retest Variability (VAR) | Key Findings |
| [¹¹C]this compound | 0.025[2][3] | Midbrain, Thalamus, Cerebellum: BPND 1.5-3[2][3] | Poor with 2-tissue model (VAR(Vₜ): 29-38%), improved with pseudo-reference tissue model (VAR(BPND): 16-23%)[2][3] | Heterogeneous uptake, lower plasma free fraction and delivery in humans compared to primates.[2][3] |
| [¹⁸F]MK-6577 | Higher than [¹¹C]this compound | Pons: 6.7 ± 0.9, Cortex: 2.1 ± 0.5[4] | <14% in all regions[4] | Faster kinetics and higher specific binding signal than [¹¹C]this compound.[3] |
| [¹¹C]RO5013853 | 0.037[3] | Cerebellum, Pons, Thalamus: 1.99-2.59, Putamen, Caudate, Cortex: 0.86-1.13[5] | <10% difference between test and retest scans[5] | Higher Vₜ and better test-retest reliability compared to [¹¹C]this compound.[3][5] |
BPND: Binding Potential (non-displaceable); K₁: Plasma to brain transfer rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of PET imaging studies. Below are generalized experimental workflows for the evaluation of GlyT-1 PET radioligands.
Radiosynthesis and Quality Control
The radiosynthesis of ¹¹C-labeled radioligands typically involves the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Caption: General workflow for ¹¹C-Radioligand Synthesis.
In Vivo PET Imaging Protocol
The following diagram outlines a typical workflow for a human PET imaging study to evaluate a GlyT-1 radioligand.
Caption: Workflow for a Human PET Imaging Study.
Discussion and Conclusion
The development of PET radioligands for GlyT-1 has significantly advanced our ability to study the role of this transporter in health and disease, and to facilitate the clinical development of GlyT-1 inhibitors.
-
[¹¹C]this compound was a pioneering radioligand that demonstrated the feasibility of imaging GlyT-1 in humans.[6][7] It showed a distribution consistent with the known localization of GlyT-1, with the highest uptake in the midbrain, thalamus, and cerebellum.[2][3] However, its utility was hampered by poor test-retest reproducibility when using a two-tissue compartmental model and lower brain delivery in humans compared to non-human primates.[2][3]
-
[¹⁸F]MK-6577 emerged as a superior alternative to [¹¹C]this compound, exhibiting higher brain uptake and faster kinetics.[3][8] The longer half-life of fluorine-18 (B77423) (110 minutes vs. 20 minutes for carbon-11) also offers logistical advantages for clinical studies. Human studies with [¹⁸F]MK-6577 have shown good test-retest reliability, making it a promising tool for occupancy studies.[4]
-
[¹¹C]RO5013853 has also demonstrated excellent characteristics as a GlyT-1 PET tracer.[5][9] It displays a favorable specific signal and is well-suited for receptor occupancy studies.[9] Notably, it has shown higher total distribution volume (Vₜ) and better test-retest reliability in humans compared to [¹¹C]this compound, positioning it as a strong candidate for clinical research.[3][5]
References
- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Characterization of [11C]RO5013853, a novel PET tracer for the glycine transporter type 1 (GlyT1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical characterization of [11C]R05013853 as a novel radiotracer for imaging of the glycine transporter type 1 by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specific Binding of [11C]GSK931145 for Glycine Transporter Type 1 (GlyT-1) Imaging: A Comparative Guide
This guide provides a comprehensive overview of the validation of the positron emission tomography (PET) radioligand, [11C]GSK931145, for imaging the glycine (B1666218) transporter type 1 (GlyT-1). The specific binding of [11C]this compound has been rigorously assessed through blocking studies in various species, including pigs, non-human primates, and humans.[1][2][3][4] This document details the experimental data from these studies, outlines the methodologies used, and compares [11C]this compound with other available GlyT-1 PET tracers.
The inhibition of GlyT-1 is a promising therapeutic strategy for schizophrenia and other neuropsychiatric disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function.[1] Consequently, a reliable PET ligand is crucial for in vivo quantification of GlyT-1 availability and for drug development, including dose selection and receptor occupancy studies.[2][3][4]
Quantitative Data from Blocking Studies
To confirm the specific binding of [11C]this compound to GlyT-1, researchers have conducted blocking studies using specific GlyT-1 inhibitors. These studies demonstrate a dose-dependent reduction in the radioligand's signal in GlyT-1 rich brain regions upon pre-administration of a blocking agent, indicating that [11C]this compound is indeed binding to its intended target. The following tables summarize the key quantitative findings from these validation studies.
Table 1: Preclinical Blocking Study of [11C]this compound in Pigs [1][4]
| Brain Region | Baseline VT | VT after GSK565710 (1 µg/kg) | VT after GSK565710 (10 µg/kg) | VT after GSK565710 (100 µg/kg) |
| Cerebellum | 4.5 | 3.8 | 2.5 | 2.2 |
| Thalamus | 4.2 | 3.5 | 2.4 | 2.1 |
| Brain Stem | 4.1 | 3.4 | 2.3 | 2.0 |
| Cortex | 2.8 | 2.5 | 2.0 | 1.8 |
VT = Total Volume of Distribution
Table 2: Preclinical and Clinical Blocking Studies of [11C]this compound
| Species | Blocking Agent | Dose | Effect on [11C]this compound Binding | Key Finding |
| Baboon | Nonradioactive this compound | 0.5 mg/kg BW | Blocked uptake in GlyT-1 rich areas, resulting in homogeneous tracer distribution. | Confirmed specific binding in non-human primates.[1] |
| Human | GSK1018921 | 200 mg | Homogeneous distribution of radioactivity observed in the brain after blocking. | Demonstrated specific binding in human subjects.[1] |
Table 3: Comparison of [11C]this compound with an Alternative GlyT-1 PET Ligand
| Radioligand | Key Characteristics | Blocking Study Findings |
| [11C]this compound | Good brain penetration, heterogeneous distribution consistent with GlyT1 localization, and reversible kinetics.[4] | Shows a significant reduction in uptake in GlyT-1 rich regions after administration of a blocking agent, indicating a good specific binding signal.[4] |
| [18F]MK-6577 | Another PET radioligand for GlyT-1 with good brain uptake and accumulation in GlyT1-rich regions.[2] | Also demonstrates significant blocking by GlyT-1 ligands.[2] |
Experimental Protocols
The validation of [11C]this compound involved detailed experimental procedures to ensure the reliability of the findings. Below are summaries of the methodologies employed in the key blocking studies.
Porcine Blocking Study Protocol [1][4]
-
Subjects: Pigs were used as the animal model.
-
Radioligand: [11C]this compound was administered intravenously.
-
Blocking Agent: The GlyT-1 inhibitor GSK565710 was used as the blocking agent.
-
Procedure:
-
A baseline PET scan was performed following the injection of [11C]this compound.
-
In subsequent scans, increasing doses of GSK565710 (1 µg/kg, 10 µg/kg, and 100 µg/kg body weight) were administered before the injection of [11C]this compound.
-
PET images were acquired, and the total volume of distribution (VT) was estimated for various brain regions.
-
A reduction in VT with increasing doses of the blocking agent indicated specific binding.
-
Non-Human Primate Blocking Study Protocol [1]
-
Subjects: Two baboons were used in the study.
-
Radioligand: [11C]this compound was administered intravenously.
-
Blocking Agent: Nonradioactive this compound was used for homologous competition.
-
Procedure:
-
A baseline PET scan was conducted after the injection of [11C]this compound.
-
A second scan was performed after the administration of 0.5 mg/kg body weight of nonradioactive this compound.
-
The uptake of radioactivity in GlyT-1 rich areas was observed to be blocked, leading to a homogeneous distribution of the tracer in the brain.
-
Human Blocking Study Protocol [1]
-
Subjects: Healthy human volunteers participated in the study.
-
Radioligand: An intravenous bolus of [11C]this compound was administered.
-
Blocking Agent: A 200 mg dose of the GlyT-1 inhibitor GSK1018921 was administered.
-
Procedure:
-
A baseline PET scan of the brain was acquired for 120 minutes following the injection of [11C]this compound, showing rapid uptake in the cerebellum, brain stem, and thalamus.
-
In a separate session, GSK1018921 was administered before the [11C]this compound injection.
-
The subsequent PET scan showed a homogeneous distribution of radioactivity in the brain, confirming specific binding.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the signaling pathway of GlyT-1 and the general workflow of a PET blocking study used to validate the specific binding of [11C]this compound.
Caption: GlyT-1 Signaling and Ligand Interaction.
Caption: PET Blocking Study Workflow.
References
- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GlyT-1 PET Data with In Vitro Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) data with in vitro Glycine (B1666218) Transporter-1 (GlyT-1) assays. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to support the validation of novel PET tracers for GlyT-1, a key target in the development of therapeutics for neurological and psychiatric disorders.
The development of selective and specific PET ligands for GlyT-1 is crucial for understanding its role in disease and for facilitating the clinical development of GlyT-1 inhibitors.[1][2] Cross-validation of in vivo PET imaging data with in vitro binding assays is a critical step in the characterization of these radiotracers, ensuring that the in vivo signal accurately reflects the engagement of the tracer with its intended target. This guide outlines the methodologies and presents key data for the cross-validation process.
Comparative Data: In Vitro Binding Affinity vs. In Vivo PET Metrics
The following tables summarize the quantitative data from studies characterizing GlyT-1 PET tracers, comparing their in vitro binding affinities with in vivo PET outcome measures.
| PET Tracer | In Vitro Assay | Cell Line/Tissue | Affinity (Ki/IC50, nM) | In Vivo Metric | Brain Region | Value | Species | Reference |
| [11C]GSK931145 | Radioligand Binding | hGlyT-1 expressing cells | 1.8 | Binding Potential (BPND) | Midbrain | 1.5 - 3 | Primate | [3] |
| [11C]this compound | Radioligand Binding | hGlyT-1 expressing cells | 1.8 | Binding Potential (BPND) | Thalamus | 1.5 - 3 | Primate | [3] |
| [11C]this compound | Radioligand Binding | hGlyT-1 expressing cells | 1.8 | Binding Potential (BPND) | Cerebellum | 1.5 - 3 | Primate | [3] |
| [11C]RO5013853 | Radioligand Binding | hGlyT-1 expressing cells | Not Reported | Volume of Distribution (VT) | Cerebellum | 2.59 mL/mL | Human | [4][5] |
| [11C]RO5013853 | Radioligand Binding | hGlyT-1 expressing cells | Not Reported | Volume of Distribution (VT) | Pons | 2.39 mL/mL | Human | [4][5] |
| [11C]RO5013853 | Radioligand Binding | hGlyT-1 expressing cells | Not Reported | Volume of Distribution (VT) | Thalamus | 1.99 mL/mL | Human | [4][5] |
| Drug | PET Tracer | In Vivo Metric | EC50 (ng/mL) | Species | Reference |
| GSK1018921 | [11C]this compound | Plasma-Occupancy | 22.5 | Primate | [3] |
| GSK1018921 | [11C]this compound | Plasma-Occupancy | 45.7 | Human | [3] |
| Bitopertin (RG1678) | [11C]RO5013853 | Target Occupancy | Not Reported | Human | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro GlyT-1 Binding Assays
Objective: To determine the binding affinity of a novel PET radioligand or inhibitor to GlyT-1.
Materials:
-
Cell lines stably expressing human GlyT-1 (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-labeled standard GlyT-1 inhibitor).
-
Test compounds (unlabeled PET tracer candidate or inhibitor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture GlyT-1 expressing cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known GlyT-1 inhibitor.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging
Objective: To measure the in vivo distribution, specific binding, and target occupancy of a GlyT-1 PET tracer in the brain.
Materials:
-
PET scanner.
-
Radiolabeled GlyT-1 tracer (e.g., [11C]this compound, [11C]RO5013853).
-
Anesthetized research subject (e.g., non-human primate or human volunteer).
-
Arterial line for blood sampling (for full quantitative analysis).
-
Blocking agent (a selective GlyT-1 inhibitor).
Procedure:
-
Subject Preparation:
-
Position the subject in the PET scanner with the head immobilized.
-
If required, place an arterial line for blood sampling to measure the arterial input function.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer the radiotracer as an intravenous bolus injection.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
-
Blocking/Occupancy Study (optional but recommended):
-
To determine specific binding and target occupancy, a second PET scan is performed on the same subject following administration of a GlyT-1 inhibitor.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.
-
Analyze plasma samples to determine the fraction of unchanged radiotracer.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images corresponding to areas with high (e.g., thalamus, cerebellum, midbrain) and low GlyT-1 expression.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic models to the TACs and the arterial input function to estimate outcome measures such as the total volume of distribution (VT).
-
For tracers with a suitable reference region (an area with negligible specific binding), a simplified reference tissue model can be used to estimate the binding potential (BPND), which is an index of the density of available transporters.
-
Target occupancy by a drug can be calculated as the percentage reduction in BPND or VT after drug administration compared to baseline.
-
Signaling Pathways and Experimental Workflows
GlyT-1's Role in NMDA Receptor Signaling
Caption: GlyT-1 modulates NMDA receptor activity by regulating synaptic glycine levels.
Experimental Workflow for PET Tracer Cross-Validation
Caption: Workflow for the cross-validation of a novel GlyT-1 PET tracer.
References
- 1. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [11C]RO5013853, a novel PET tracer for the glycine transporter type 1 (GlyT1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
A Head-to-Head Comparison of GlyT1 PET Tracers: [18F]MK-6577 vs. [11C]GSK931145
A detailed analysis of the kinetic advantages of [18F]MK-6577 over [11C]GSK931145 for imaging the glycine (B1666218) transporter 1 (GlyT1) in the human brain. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of two key radiotracers for positron emission tomography (PET) imaging of the Glycine Transporter 1 (GlyT1), a critical target in the development of novel therapeutics for schizophrenia.
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia. GlyT1, by regulating the synaptic levels of the NMDA receptor co-agonist glycine, presents a promising therapeutic target. PET imaging with specific radiotracers allows for the in vivo quantification of GlyT1, aiding in drug development by confirming target engagement and informing dose selection. This guide focuses on the kinetic properties of two such tracers, the carbon-11 (B1219553) labeled [11C]this compound and the fluorine-18 (B77423) labeled [18F]MK-6577, highlighting the superior kinetic profile of the latter for quantitative PET studies.
Executive Summary
[18F]MK-6577 demonstrates significant advantages over [11C]this compound as a PET tracer for GlyT1 imaging. These advantages are primarily centered around its faster kinetics, higher specific binding signal, and the practical benefits of the longer half-life of fluorine-18. These characteristics translate to more reliable and reproducible quantification of GlyT1, shorter scan times, and improved statistical quality of the resulting images.
Quantitative Data Summary
The following tables summarize the key kinetic parameters for [18F]MK-6577 and [11C]this compound, compiled from human and non-human primate studies.
Table 1: Comparison of Key Kinetic Parameters in Humans
| Parameter | [18F]MK-6577 | [11C]this compound | Advantage |
| Total Distribution Volume (VT) | |||
| Pons | 6.7 ± 0.9[1] | ~1.7% ID/L at 40 min[2] | Higher uptake and clearer quantification with [18F]MK-6577 |
| Cortex | 2.1 ± 0.5[1] | ~1.0% ID/L at 40 min[2] | Higher uptake and clearer quantification with [18F]MK-6577 |
| Binding Potential (BPND) | |||
| Pons | 4.1 ± 0.43[1] | 1.5 - 3 (in primates)[3] | Higher specific binding signal |
| Cortex | 0.60 ± 0.23[1] | Not available | Data available for a wider range of regions |
| Test-Retest Variability (VT) | <12%[1] | 29-38% (with 2TCM)[3] | Significantly better reproducibility |
| Radiolabel Half-life | ~110 minutes | ~20 minutes | Longer half-life allows for more flexibility in study design and better counting statistics |
Table 2: Comparison of Kinetic Modeling Approaches
| Modeling Approach | Applicability to [18F]MK-6577 | Applicability to [11C]this compound | Notes |
| Two-Tissue Compartmental Model (2TCM) | Well-suited, provides reliable estimates of VT.[1] | Poor test-retest reproducibility for VT.[3] | [18F]MK-6577 kinetics are better described by this model. |
| Logan Graphical Analysis | Preferred method for stable VT and occupancy results.[4] | Can be used, but may be affected by slower kinetics. | Provides a more robust and simplified analysis for [18F]MK-6577. |
| Pseudo-reference Tissue Model | Used for occupancy studies with cortex as a pseudo-reference.[1] | Improves test-retest reproducibility of BPND.[3] | Necessary for both tracers due to the lack of a true reference region. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methodologies used to evaluate these tracers, the following diagrams illustrate the GlyT1 signaling pathway and a typical experimental workflow for a PET kinetic modeling study.
References
- 1. Compartmental Modeling in PET Kinetics | Radiology Key [radiologykey.com]
- 2. Characterization of the novel GlyT1 PET tracer [18F]MK-6577 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi‐organ kinetic modeling for Na[18F]F pre‐clinical total‐body PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - MTGA [turkupetcentre.net]
Assessing the Off-Target Binding Profile of GSK931145: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the off-target binding profile of GSK931145, a selective Glycine Transporter 1 (GlyT-1) inhibitor developed as a positron emission tomography (PET) ligand for in vivo imaging. Understanding the selectivity of such a compound is paramount for the accurate interpretation of imaging data and for predicting potential pharmacological side effects. This document compares the available binding data for this compound with other relevant GlyT-1 targeted compounds and details the experimental methodologies used for such assessments.
Comparative Analysis of On-Target and Off-Target Binding
For comparison, we have included data and information on other notable GlyT-1 targeting compounds:
-
Bitopertin (RG1678): A well-characterized GlyT-1 inhibitor that has undergone extensive clinical investigation.
-
[¹⁸F]MK-6577 and [¹¹C]RO5013853: Alternative PET radioligands for imaging GlyT-1.
-
GSK1018921: Another selective GlyT-1 inhibitor from GlaxoSmithKline.
The following tables summarize the available on-target and a representative off-target binding profile.
Table 1: On-Target and Key Off-Target Selectivity of this compound and Comparators
| Compound | Primary Target | On-Target Affinity (pIC50/pKi) | Key Off-Target (GlyT-2) Affinity (pIC50) |
| This compound | GlyT-1 | 8.4 (pIC50) [1] | 4.6 [1] |
| Bitopertin | GlyT-1 | 7.7 (pKi) | >1000-fold selectivity |
| [¹⁸F]MK-6577 | GlyT-1 | 8.9 (pKi) | >1000-fold selectivity |
| [¹¹C]RO5013853 | GlyT-1 | 8.1 (pKi) | >100-fold selectivity |
| GSK1018921 | GlyT-1 | 8.2 (pKi) | High selectivity |
Note: Data for comparators is compiled from various public sources and may have been generated under different experimental conditions.
Table 2: Representative Off-Target Binding Profile for a CNS-Active Compound (Illustrative for this compound)
The following data is representative of a standard safety pharmacology screen (e.g., Eurofins SafetyScreen44) and is intended to be illustrative of the expected off-target profile for a selective CNS compound like this compound, in the absence of publicly available specific data. Values are presented as percent inhibition at a 10 µM concentration.
| Target Class | Target | Representative % Inhibition at 10 µM |
| GPCRs | Adenosine A1 | < 20% |
| Adrenergic α1A | < 20% | |
| Adrenergic α2A | < 20% | |
| Adrenergic β1 | < 20% | |
| Dopamine D1 | < 20% | |
| Dopamine D2 | < 20% | |
| Histamine H1 | < 20% | |
| Muscarinic M1 | < 20% | |
| Serotonin 5-HT1A | < 25% | |
| Serotonin 5-HT2A | < 25% | |
| Ion Channels | hERG | < 20% |
| Nav1.5 | < 20% | |
| Cav1.2 | < 20% | |
| Transporters | Dopamine Transporter (DAT) | < 20% |
| Norepinephrine Transporter (NET) | < 20% | |
| Serotonin Transporter (SERT) | < 30% | |
| Enzymes | Monoamine Oxidase A (MAO-A) | < 15% |
| Monoamine Oxidase B (MAO-B) | < 15% |
Experimental Protocols
The assessment of off-target binding is critical for drug development. The following are detailed methodologies for two key experiments commonly used to determine a compound's selectivity profile.
Radioligand Binding Assay for Off-Target Screening
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, transporter, or ion channel.
1. Membrane Preparation:
- Cell lines recombinantly expressing the target of interest or tissue homogenates known to be rich in the target are used.
- Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer.
- Test compound (this compound) at a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
- A fixed concentration of a specific radioligand (e.g., [³H]-labeled antagonist) at a concentration around its dissociation constant (Kd).
- The prepared cell membranes.
- For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target is added to a set of control wells.
- Total binding is determined in the absence of the test compound.
3. Incubation and Filtration:
- The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- The incubation is terminated by rapid filtration through a glass fiber filter plate using a vacuum manifold, which separates the bound from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percent inhibition of specific binding by the test compound at each concentration is calculated.
- The data are plotted as percent inhibition versus the log of the test compound concentration, and the IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
- The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
KINOMEscan™ Assay for Kinase Off-Target Profiling
This is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.
1. Assay Principle:
- The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- The test compound competes with the immobilized ligand for binding to the kinase.
2. Assay Procedure:
- Kinases are produced as fusions with a DNA tag.
- Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized ligand.
- The kinase, liganded beads, and the test compound (at various concentrations) are combined in the wells of a microplate.
- The plate is incubated to allow the binding to reach equilibrium.
3. Measurement:
- The beads are washed to remove unbound kinase.
- The amount of kinase bound to the immobilized ligand is determined by quantifying the amount of the DNA tag using quantitative PCR (qPCR).
4. Data Analysis:
- The amount of bound kinase in the presence of the test compound is compared to a DMSO control.
- The results are typically expressed as a percentage of the control. A lower percentage indicates stronger binding of the test compound to the kinase.
- For determining the dissociation constant (Kd), the assay is run with a range of test compound concentrations, and the data are fitted to a dose-response curve.
Visualizations
To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Analysis of the Reproducibility of [11C]GSK931145 PET Against Other Neurological Tracers
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the test-retest reproducibility of the glycine (B1666218) transporter type 1 (GlyT-1) PET radioligand, [11C]GSK931145, with other established neurological tracers. This document synthesizes key experimental data to inform the selection of PET tracers in clinical research and therapeutic trials.
The reliability of positron emission tomography (PET) imaging is paramount for its application in longitudinal studies, such as those evaluating disease progression or the efficacy of therapeutic interventions. A key metric for assessing this reliability is test-retest reproducibility, which quantifies the variability of measurements in stable subjects over time. This guide focuses on the reproducibility of [11C]this compound and compares it with tracers targeting the cannabinoid type 1 receptor (CB1), the dopamine (B1211576) D2/3 receptor, and the serotonin (B10506) 1A receptor.
Quantitative Reproducibility Data
The following table summarizes the test-retest reproducibility data for [11C]this compound and a selection of comparator PET tracers. The metrics include absolute variability (VAR), intraclass correlation coefficient (ICC), and mean absolute deviation. Lower variability and higher ICC values are indicative of better reproducibility.
| Tracer | Target | Primary Outcome Measure | Absolute Variability (VAR) / Mean Absolute Deviation | Intraclass Correlation Coefficient (ICC) |
| [11C]this compound | GlyT-1 | V T (2TCM) | 29-38% | Not Reported |
| BP ND (Pseudo-reference) | 16-23% | Not Reported | ||
| [11C]MePPEP | CB1 Receptor | Various kinetic models | 12-16% (mean change) | 0.79 - 0.83[1] |
| [11C]OMAR | CB1 Receptor | V T | ~9% (mean absolute deviation) | ~0.7[2] |
| [18F]FMPEP-d2 | CB1 Receptor | V T | 16% | 0.89[3] |
| [11C]raclopride | D2/3 Receptor | BP ND | 4-8% | 0.85 - 0.96[4] |
| [11C]WAY-100635 | 5-HT1A Receptor | BP | ~12% (range 9-16%) | Not Reported[5] |
V T: Volume of Distribution; BP ND: Non-displaceable Binding Potential; 2TCM: Two-Tissue Compartment Model.
Experimental Protocols
The reproducibility of a PET tracer is intrinsically linked to the experimental protocol employed. Key aspects of the methodologies for the cited studies are detailed below.
[11C]this compound: Human test-retest reproducibility was assessed in a study involving healthy volunteers. The protocol included dynamic PET scans with arterial blood sampling to derive a metabolite-corrected plasma input function. The total volume of distribution (V T ) was calculated using a two-tissue compartmental model, which showed high variability (29-38%).[6] An improved reproducibility (16-23%) was achieved for the binding potential (BP ND ) when using a pseudo-reference tissue model.[6]
Cannabinoid Receptor Tracers:
-
[11C]MePPEP: A study with 15 healthy subjects involved two 90-minute PET scans on separate days, with a median interval of 24 days.[1] Arterial blood sampling was performed to generate a metabolite-corrected input function. Various kinetic models were evaluated, with several showing good to excellent reproducibility.[1]
-
[11C]OMAR: Ten healthy subjects underwent dynamic PET scans. The test-retest reliability of the volume of distribution (V T ) was determined to be good, with a mean absolute deviation of approximately 9% and an intraclass correlation coefficient of about 0.7.[2]
-
[18F]FMPEP-d2: Test-retest data from healthy volunteers showed a variability of 16% for the volume of distribution (V T ) with a high intraclass correlation coefficient of 0.89.[3] The protocol involved dynamic PET imaging with arterial blood sampling.
[11C]raclopride: A long-term test-retest study was conducted on seven healthy male volunteers with a 5-week interval between scans.[7] Dopamine D2/3 receptor availability was quantified as binding potential using the simplified reference tissue model.[7] Another study with a larger cohort of 27 older adults demonstrated high seven-month test-retest reliability with intraclass correlation coefficients between 0.85 and 0.96 and a low absolute variability of 4-8%.[4]
[11C]WAY-100635: A study involving 61 healthy male volunteers reported a test-retest variability of approximately 12% (ranging from 9-16%) for the binding potential (BP), calculated using a simplified reference tissue model with the cerebellum as the reference region.[5]
Signaling Pathways and Experimental Workflows
To visualize the standard procedure for assessing the reproducibility of a PET tracer, the following diagram illustrates a typical experimental workflow.
References
- 1. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]MePPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test-retest reproducibility, and gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population-Based Input Function Modeling for [18F]FMPEP-d2, an Inverse Agonist Radioligand for Cannabinoid CB1 Receptors: Validation in Clinical Studies | PLOS One [journals.plos.org]
- 4. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A database of [(11)C]WAY-100635 binding to 5-HT(1A) receptors in normal male volunteers: normative data and relationship to methodological, demographic, physiological, and behavioral variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining Non-Displaceable Binding of GSK931145 Using GSK565710: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK931145 and GSK565710 in the context of determining the non-displaceable binding of this compound to the Glycine (B1666218) Transporter Type 1 (GlyT1). The data and protocols presented herein are designed to assist researchers in understanding and replicating key experiments in this area.
Executive Summary
This compound is a potent radioligand for the Glycine Transporter Type 1 (GlyT1), a key target in the development of therapeutics for schizophrenia.[1] A crucial aspect of characterizing a new radioligand is the determination of its specific binding to the target receptor, which requires differentiating it from non-displaceable binding (the sum of non-specific binding and free ligand in tissue).[2] GSK565710, another GlyT1 inhibitor, has been effectively utilized as a blocking agent to determine the non-displaceable binding of [11C]this compound in preclinical positron emission tomography (PET) imaging studies.[1] This guide outlines the comparative binding properties of these two compounds and provides detailed experimental methodologies for assessing their interaction at GlyT1.
Data Presentation
In Vitro Binding Affinity
| Compound | Target | Assay Type | pIC₅₀ | IC₅₀ (nM) |
| This compound | GlyT1 | Radioligand Binding Assay | 8.4 | ~4 |
Note: The pIC₅₀ of 8.4 for this compound indicates high-affinity binding to the GlyT1 transporter.
In Vivo PET Imaging: [11C]this compound Blocking Study with GSK565710 in Porcine Brain
This table summarizes the results of a PET study where the specific binding of the radioligand [11C]this compound was determined by administering increasing doses of the GlyT1 inhibitor GSK565710. The reduction in the total volume of distribution (V┬) demonstrates the displacement of the radioligand from the GlyT1 transporter by GSK565710, allowing for the quantification of non-displaceable binding.
| Brain Region | Baseline V┬ of [11C]this compound | V┬ after 1 µg/kg GSK565710 | V┬ after 10 µg/kg GSK565710 | V┬ after 100 µg/kg GSK565710 |
| Mesencephalon | 7.5 | 6.8 | 5.5 | 4.2 |
| Cerebellum | 6.0 | 5.4 | 4.5 | 3.5 |
| Cortex | 5.0 | 4.6 | 3.8 | 3.0 |
Data adapted from in vivo studies in pigs. The decreasing V┬ values with increasing doses of GSK565710 indicate successful displacement of [11C]this compound from GlyT1, allowing for the estimation of non-displaceable binding.
Experimental Protocols
Radioligand Competition Binding Assay (In Vitro)
This protocol describes a generalized procedure to determine the binding affinity (Kᵢ) of a test compound (e.g., GSK565710) by its ability to displace a radioligand (e.g., [³H]-GSK931145) from its target (GlyT1).
1. Membrane Preparation:
-
Culture cells stably expressing the human GlyT1 transporter (e.g., CHO or HEK293 cells) to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of a known GlyT1 inhibitor (e.g., 10 µM sarcosine, for non-specific binding).
-
50 µL of serial dilutions of the test compound (GSK565710).
-
50 µL of the radioligand ([³H]-GSK931145) at a concentration close to its K┬ (e.g., 1-5 nM).
-
50 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethylenimine, using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K┬) , where [L] is the concentration of the radioligand and K┬ is its dissociation constant.
Mandatory Visualizations
Glycine Transporter 1 (GlyT1) Signaling Pathway
Caption: GlyT1 regulates synaptic glycine levels, modulating NMDA receptor activity.
Experimental Workflow for Determining Non-Displaceable Binding
Caption: Workflow for determining specific binding using a blocking agent in PET imaging.
References
Safety Operating Guide
Navigating the Disposal of GSK931145: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal procedures for a research chemical like GSK931145. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, the information presented here is based on general laboratory chemical waste management principles and an SDS for a similar compound, Bitopertin, a glycine (B1666218) transporter 1 (GlyT1) inhibitor. It is imperative to obtain and meticulously follow the specific Safety Data Sheet for this compound and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste.
I. Understanding the Hazard Profile
To ensure proper disposal, it is crucial to understand the hazard profile of this compound. Since a specific SDS is unavailable, we refer to the SDS for Bitopertin as a potential, but not definitive, analogue. The SDS for Bitopertin indicates that it is not classified as a hazardous substance or mixture. However, this may not be the case for this compound. The SDS for this compound will provide critical information on its physical and chemical properties, toxicity, flammability, and reactivity.
Key Information to Ascertain from the this compound SDS:
-
Physical and Chemical Properties: Appearance, solubility, melting point, etc.
-
Toxicological Information: Acute and chronic health effects.
-
Hazard Identification: Pictograms, signal words, and hazard statements.
-
Ecological Information: Potential environmental hazards.
-
Disposal Considerations: Recommended disposal methods.
II. General Principles of Chemical Waste Disposal
The disposal of any research chemical must adhere to institutional, local, state, and federal regulations. The primary objective is to manage waste in a manner that is safe, compliant, and environmentally responsible.
Core tenets of laboratory chemical waste management include:
-
Waste Minimization: Order only the required amount of the chemical to reduce excess.
-
Segregation: Do not mix different types of chemical waste. Incompatible chemicals can react violently.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.
-
Container Management: Use appropriate, compatible, and sealed containers for waste collection.
-
Consultation: Always consult your institution's EHS department for specific guidance and to schedule waste pickup.
III. Disposal of Non-Radiolabeled this compound
Assuming this compound is determined to be a non-hazardous substance, as suggested by the Bitopertin SDS, the disposal procedure is more straightforward. However, it is best practice to treat all research chemicals as potentially hazardous.
Step-by-Step Disposal Protocol for Unused or Expired this compound:
-
Consult the SDS and EHS: This is the most critical first step.
-
Containerize: Place the unwanted this compound in a designated, sealed, and properly labeled waste container.
-
Labeling: Affix a hazardous waste label to the container, listing "this compound" and any solvents used.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and secure, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be considered contaminated waste.
-
Solid Waste: Collect in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.
Quantitative Disposal Limits (General Guidelines):
The following table provides general quantitative limits for hazardous waste accumulation in a laboratory's Satellite Accumulation Area (SAA). These are not specific to this compound and are for illustrative purposes. Always adhere to your institution's specific limits.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | 1 year |
| Acutely Hazardous Waste (P-list) | 1 quart | 1 year |
Source: General guidelines from various university EHS manuals.
IV. Disposal of Radiolabeled this compound ([11C]this compound)
This compound is frequently used in its radiolabeled form with Carbon-11 ([11C]this compound) for PET imaging studies. Carbon-11 has a very short half-life of approximately 20.4 minutes. This short half-life is a key factor in its disposal.
Key Principles for Radioactive Waste Disposal:
-
Separate Handling: Radioactive waste must be handled separately from general and chemical waste by appropriately trained personnel.[1]
-
ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable."
-
Decay-in-Storage: For short-lived isotopes like Carbon-11, the primary disposal method is decay-in-storage.
Step-by-Step Disposal Protocol for [11C]this compound Waste:
-
Segregation: All waste contaminated with [11C]this compound (vials, syringes, tubing, bedding, etc.) must be collected in designated radioactive waste containers.
-
Labeling: Containers must be clearly labeled with the radioactive symbol, the isotope ([11C]), the date, the amount of activity, and the lab's contact information.
-
Shielding: Use appropriate shielding (e.g., lead) for the waste containers to minimize radiation exposure.
-
Decay-in-Storage: Store the waste in a designated and secure radioactive waste storage area for decay. A general rule of thumb is to allow for at least 10 half-lives for the radioactivity to decay to background levels. For Carbon-11, this is approximately 204 minutes (3.4 hours).
-
Survey: After the decay period, the waste must be surveyed with a radiation detection meter to ensure it is at background level.
-
Final Disposal: Once confirmed to be at background, the waste can be disposed of as chemical or regular waste, depending on the nature of the non-radioactive components. All radioactive labels must be defaced or removed.
Experimental Protocols:
Waste Survey Protocol for [11C] Waste:
-
Equipment: Use a calibrated Geiger-Müller survey meter appropriate for detecting the radiation emitted by 11C.
-
Background Measurement: Take a background radiation measurement in an area away from the waste and any radiation sources.
-
Waste Measurement: Place the probe of the survey meter close to all surfaces of the waste container.
-
Comparison: The measurement of the waste container should be indistinguishable from the background measurement.
-
Documentation: Record the background reading, the final survey reading, the date, and the signature of the person performing the survey.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific recommendations from the this compound Safety Data Sheet and your institution's EHS department, you can ensure the safe and compliant disposal of this research chemical, fostering a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling GSK931145
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of GSK931145.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is imperative before handling. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures based on general best practices for handling novel research chemicals and data for structurally related benzamide (B126) compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Double-layered nitrile gloves | Full-length lab coat | N95 respirator or higher, especially if not in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double-layered nitrile gloves | Full-length lab coat | Work within a certified chemical fume hood |
| In Vitro / In Vivo Dosing | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Full-length lab coat | Work within a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Full-length lab coat | Work within a certified chemical fume hood |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
1. Preparation and Handling:
-
Engineering Controls: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Hand Protection: Wear double-layered nitrile gloves. For extended contact or when handling larger quantities, consider using thicker, chemical-resistant gloves.
-
-
Weighing: To prevent the generation of dust, weigh solid this compound on a weigh paper or in a tared container within a fume hood or a balance enclosure.
-
Solution Preparation: Add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
2. Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid generating dust.
-
Dampen the absorbent paper with a suitable solvent (e.g., ethanol (B145695) or water) to prevent the powder from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Absorb the spilled liquid.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Major Spills: Evacuate the area and contact your institution's EHS department immediately.
3. Disposal Plan:
-
Waste Identification: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, weigh papers, and absorbent materials.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
